Pempidine
Description
A nicotinic antagonist most commonly used as an experimental tool. It has been used as a ganglionic blocker in the treatment of hypertension but has largely been supplanted for that purpose by more specific drugs.
See also: Minoxidil (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,6,6-pentamethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULIXFLCVXWHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046962 | |
| Record name | Pempidine | |
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Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Aldrich MSDS] | |
| Record name | Pempidine | |
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CAS No. |
79-55-0 | |
| Record name | 1,2,2,6,6-Pentamethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pempidine [INN:BAN] | |
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| Record name | Piperidine, 1,2,2,6,6-pentamethyl- | |
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| Record name | Pempidine | |
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| Record name | Pempidine | |
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| Record name | PEMPIDINE | |
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Foundational & Exploratory
Pempidine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pempidine, a pentamethylpiperidine derivative, is a classical ganglionic blocking agent that exerts its pharmacological effects primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the mechanism of action of this compound on nAChRs, consolidating available data on its binding characteristics, functional effects, and the experimental methodologies used for its characterization. While specific quantitative binding and potency data for this compound across various nAChR subtypes remains limited in publicly available literature, this guide synthesizes established knowledge of its general mechanism and that of analogous non-competitive antagonists to provide a comprehensive resource for researchers.
Introduction
This compound is a nicotinic antagonist that was first reported in 1958 and was introduced as an oral treatment for hypertension.[1][2] Its primary mechanism of action is the blockade of nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[3] this compound's interaction with nAChRs is complex, exhibiting characteristics of non-competitive antagonism, and in some contexts, a mixed competitive and non-competitive profile.[4] Understanding the precise molecular interactions between this compound and nAChR subtypes is critical for elucidating its pharmacological effects and for the development of novel therapeutics targeting the cholinergic system.
Mechanism of Action
This compound functions as a non-competitive antagonist of nAChRs.[4] Unlike competitive antagonists that bind to the same site as the endogenous agonist acetylcholine (ACh), non-competitive antagonists bind to a distinct allosteric site on the receptor. This binding event modulates the receptor's function without directly competing with the agonist.
The primary mechanism attributed to this compound and similar non-competitive antagonists like mecamylamine is open-channel block . In this model, the antagonist enters and physically occludes the ion channel pore after it has been opened by an agonist. This prevents the influx of cations (Na⁺ and Ca²⁺), thereby inhibiting neuronal depolarization and downstream signaling. Evidence suggests that this compound's antagonism can be both voltage-dependent and use-dependent, consistent with an open-channel block mechanism where the antagonist's access to its binding site within the pore is favored when the channel is in the open state.
While the open-channel block is the predominant theory, some studies suggest that this compound may also exhibit properties of competitive antagonism, particularly in its effects on the central nervous system. This could imply a more complex interaction with the receptor, potentially involving multiple binding sites or conformational changes that also affect agonist binding.
Quantitative Data
Despite its historical significance, specific quantitative data on this compound's binding affinity (Kᵢ) and potency (IC₅₀/EC₅₀) across a range of nAChR subtypes are not extensively reported in the available scientific literature. One study noted that the Kᵢ values for this compound and mecamylamine were one to two orders of magnitude greater than those of some more potent arylthis compound analogs, but did not provide the specific Kᵢ value for this compound itself. The following table summarizes the general expectations for a non-competitive nAChR antagonist of the this compound class, based on qualitative descriptions and data from analogous compounds.
| Parameter | nAChR Subtype | Value | Reference/Comment |
| Kᵢ (Binding Affinity) | Neuronal (e.g., α4β2, α3β4, α7) | Expected in the µM range | Inferred from qualitative descriptions of being less potent than some analogs. Specific values for this compound are not readily available. |
| IC₅₀ (Inhibitory Potency) | Ganglionic subtypes | Potent | This compound is a known ganglionic blocker, suggesting high potency at these receptor subtypes. Specific IC₅₀ values are not consistently reported. |
| IC₅₀ (Inhibitory Potency) | CNS subtypes | Moderate to Potent | Effective in antagonizing central effects of nicotine, though quantitative data is sparse. |
Experimental Protocols
The characterization of this compound's mechanism of action on nAChRs involves a combination of radioligand binding assays and functional electrophysiological studies.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the binding affinity of a compound to a specific receptor. For a non-competitive antagonist like this compound, these assays are typically designed to measure its ability to inhibit the binding of a radiolabeled ligand that binds within the ion channel pore (e.g., [³H]phencyclidine or [³H]tenocyclidine) or to an allosteric site, rather than competing with an agonist at the orthosteric site.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific nAChR subtype.
Materials:
-
Membrane preparation from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]PCP or another suitable channel probe).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (General Protocol)
TEVC is a powerful technique to study the functional effects of a compound on ligand-gated ion channels expressed in Xenopus oocytes. This method allows for the measurement of ion flow across the cell membrane in response to agonist application and the modulatory effects of antagonists.
Objective: To determine the IC₅₀ of this compound and characterize its mode of inhibition (e.g., voltage-dependency, use-dependency) on a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
Acetylcholine (agonist).
-
This compound.
Procedure:
-
Oocyte Injection: Inject the cRNA of the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current measurement).
-
Agonist Application: Apply a saturating concentration of acetylcholine to elicit a maximal current response (I_max).
-
Antagonist Application: Co-apply acetylcholine with varying concentrations of this compound and record the inhibited current.
-
Data Analysis: Plot the percentage of current inhibition as a function of this compound concentration to determine the IC₅₀. To investigate voltage-dependency, repeat the measurements at different holding potentials. To assess use-dependency, measure the block after repetitive agonist applications.
Signaling Pathways
The primary effect of this compound's antagonism of nAChRs is the inhibition of the initial signaling event: the influx of cations. This blockade has several downstream consequences.
-
Inhibition of Depolarization: By preventing Na⁺ and Ca²⁺ influx, this compound inhibits the depolarization of the postsynaptic membrane, thereby blocking the propagation of the nerve impulse at autonomic ganglia and other nicotinic synapses.
-
Modulation of Neurotransmitter Release: Presynaptic nAChRs play a crucial role in modulating the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. By blocking these receptors, this compound can alter the neurochemical environment of the synapse. For example, this compound has been shown to antagonize the nicotine-induced increase in striatal dopamine.
-
Calcium-Dependent Signaling: The influx of Ca²⁺ through nAChRs activates a multitude of intracellular signaling cascades. These pathways are involved in processes such as gene expression, synaptic plasticity, and cell survival. By blocking Ca²⁺ entry, this compound can interfere with these long-term cellular processes.
Conclusion
This compound serves as a classic example of a non-competitive antagonist of nicotinic acetylcholine receptors, primarily acting through an open-channel block mechanism. While its clinical use has been largely superseded, it remains a valuable pharmacological tool for studying the function and regulation of nAChRs. Further research is warranted to delineate the specific binding affinities and potencies of this compound across the diverse family of nAChR subtypes. Such data would provide a more complete understanding of its pharmacological profile and could inform the design of novel, subtype-selective nAChR modulators for a range of therapeutic applications. The experimental frameworks provided in this guide offer a starting point for researchers aiming to further characterize the intricate interactions of this compound and other non-competitive antagonists with nicotinic receptors.
References
- 1. The therapeutic promise of positive allosteric modulation of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 1,2,2,6,6-Pentamethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,2,6,6-pentamethylpiperidine (PMP), a sterically hindered secondary amine with significant applications in organic synthesis and materials science. This document collates critical data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis and its application as a non-nucleophilic base are presented. Furthermore, its role as a precursor to Hindered Amine Light Stabilizers (HALS) is discussed, with a focus on the underlying reaction mechanisms.
Chemical and Physical Properties
1,2,2,6,6-Pentamethylpiperidine, also known as pempidine, is a cyclic tertiary amine characterized by significant steric hindrance around the nitrogen atom.[1] This structural feature is the primary determinant of its unique chemical reactivity, particularly its function as a non-nucleophilic base.[2]
Identification
| Identifier | Value |
| IUPAC Name | 1,2,2,6,6-pentamethylpiperidine[3] |
| Synonyms | PMP, this compound, Pyrilene, Perolysen[3] |
| CAS Number | 79-55-0[3] |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| InChI Key | XULIXFLCVXWHRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC(N1C)(C)C)C |
Physical Properties
| Property | Value |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 187-188 °C (lit.) |
| Density | 0.858 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.460 (lit.) |
| pKa of Conjugate Acid | 11.25 |
| Solubility | Soluble in toluene and dimethylformamide. |
| Flash Point | 55 °C (closed cup) |
Spectroscopic Data
| Spectrum Type | Key Features and Assignments |
| ¹H NMR | Data available but specific peak assignments require consultation of spectral databases. |
| ¹³C NMR | Data available but specific peak assignments require consultation of spectral databases. |
| IR Spectroscopy | Characteristic peaks for C-H and C-N bond vibrations are expected. A representative spectrum is available. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 155, corresponding to the molecular weight. |
Synthesis of 1,2,2,6,6-Pentamethylpiperidine
The most common synthetic route to 1,2,2,6,6-pentamethylpiperidine involves the N-methylation of 2,2,6,6-tetramethylpiperidine. This precursor is typically synthesized from 2,2,6,6-tetramethyl-4-piperidone, which is in turn prepared from acetone and ammonia.
Synthesis of 2,2,6,6-Tetramethylpiperidine
A key intermediate, 2,2,6,6-tetramethylpiperidine, is synthesized via the Wolff-Kishner reduction of 2,2,6,6-tetramethyl-4-piperidone.
Caption: Synthesis of 2,2,6,6-tetramethylpiperidine.
Experimental Protocol: Wolff-Kishner Reduction of 2,2,6,6-Tetramethyl-4-piperidone
-
Hydrazone Formation: To a solution of 2,2,6,6-tetramethyl-4-piperidone in a high-boiling solvent such as diethylene glycol, add an excess of hydrazine hydrate.
-
Reaction: Heat the mixture to reflux to form the corresponding hydrazone.
-
Reduction: Add a strong base, such as potassium hydroxide (KOH) pellets, to the reaction mixture.
-
Distillation: Increase the temperature to allow for the distillation of water and excess hydrazine.
-
Completion: Continue heating at a higher temperature (typically around 190-200 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be purified by distillation.
N-methylation of 2,2,6,6-Tetramethylpiperidine
The final step is the methylation of the secondary amine to the tertiary amine. The Eschweiler-Clarke reaction, using a mixture of formic acid and formaldehyde, is a common and effective method.
Caption: N-methylation of 2,2,6,6-tetramethylpiperidine.
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
-
Reaction Setup: In a round-bottom flask, combine 2,2,6,6-tetramethylpiperidine with an excess of aqueous formaldehyde and formic acid.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Basification: After cooling to room temperature, make the reaction mixture basic by the slow addition of a strong base solution (e.g., NaOH or KOH).
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The final product can be purified by distillation.
Chemical Reactivity and Applications
Non-nucleophilic Base
Due to the steric hindrance around the nitrogen atom, 1,2,2,6,6-pentamethylpiperidine is a poor nucleophile but an effective proton scavenger. This makes it a valuable non-nucleophilic base in organic synthesis, particularly in reactions where competing nucleophilic attack from the base is undesirable.
Experimental Protocol: Deprotonation using 1,2,2,6,6-Pentamethylpiperidine
A general procedure for using 1,2,2,6,6-pentamethylpiperidine as a non-nucleophilic base is as follows:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the substrate to be deprotonated in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Addition of Base: Add 1,2,2,6,6-pentamethylpiperidine (typically 1.1-1.5 equivalents) to the solution at an appropriate temperature (often cooled to 0 °C or -78 °C to control reactivity).
-
Reaction: Allow the mixture to stir for a specified period to ensure complete deprotonation.
-
Subsequent Reaction: The resulting anion can then be reacted with an electrophile.
-
Quenching and Work-up: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted, dried, and purified.
Precursor for Hindered Amine Light Stabilizers (HALS)
1,2,2,6,6-Pentamethylpiperidine and its derivatives are important building blocks for the synthesis of Hindered Amine Light Stabilizers (HALS). HALS are used to protect polymers from degradation by light, heat, and weathering. They function by scavenging free radicals that are formed during the photo-oxidation of the polymer.
The mechanism of action of HALS is a complex cyclic process known as the Denisov cycle. The hindered amine is oxidized to a nitroxyl radical, which then traps alkyl and peroxy radicals, and is subsequently regenerated, allowing it to participate in further stabilization cycles.
Caption: Simplified Denisov Cycle for HALS.
Safety and Handling
1,2,2,6,6-Pentamethylpiperidine is a flammable liquid and is toxic if swallowed. It causes skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1,2,2,6,6-Pentamethylpiperidine is a versatile chemical with well-defined physical and chemical properties. Its sterically hindered nature makes it an excellent non-nucleophilic base for a variety of organic transformations. Furthermore, its role as a key building block for Hindered Amine Light Stabilizers highlights its importance in polymer chemistry. The experimental protocols and mechanistic insights provided in this guide are intended to be a valuable resource for researchers and professionals working with this compound.
References
- 1. 1,2,2,6,6-Pentamethylpiperidine, 97% | Fisher Scientific [fishersci.ca]
- 2. DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - Google Patents [patents.google.com]
- 3. This compound | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of Pempidine and its Structural Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pempidine, a nicotinic antagonist, and its structural analogs. It includes detailed experimental protocols for the classical synthetic routes, a summary of quantitative data, and a discussion on the synthesis of related compounds. Visual diagrams are provided to illustrate the synthetic pathways and the mechanism of action.
Introduction to this compound
This compound, or 1,2,2,6,6-pentamethylpiperidine, is a ganglion-blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1][2] First reported in 1958, it was introduced as an oral treatment for hypertension.[1][3] Its pharmacological activity and relatively simple, sterically hindered structure have made it a subject of continued interest in medicinal chemistry. This guide delves into the chemical synthesis of this compound and the methodologies for creating its structural variants.
Classical Synthesis of this compound
Two primary classical syntheses of this compound were independently reported by Leonard and Hauck, and by Hall in 1957. Both routes are conceptually similar, proceeding through the key intermediate 2,2,6,6-tetramethyl-4-piperidone.
Leonard and Hauck Synthesis
The Leonard and Hauck synthesis begins with the reaction of phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone. This intermediate is then subjected to a Wolff-Kishner reduction to remove the carbonyl group, yielding 2,2,6,6-tetramethylpiperidine. The final step is the N-methylation of the secondary amine to afford this compound.
Hall's Synthesis
Hall's method utilizes the reaction of acetone with ammonia in the presence of a catalyst, such as calcium chloride, to form 2,2,6,6-tetramethyl-4-piperidone. Similar to the Leonard and Hauck synthesis, the subsequent steps involve a Wolff-Kishner reduction and N-methylation of the resulting 2,2,6,6-tetramethylpiperidine. A notable variation in Hall's procedure is the use of methyl p-toluenesulfonate for the N-methylation step.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the classical synthesis of this compound, based on established procedures.
Synthesis of 2,2,6,6-Tetramethyl-4-piperidone
From Phorone and Ammonia (Leonard and Hauck): A mixture of phorone and a saturated solution of ammonia in methanol is heated in a sealed vessel at a temperature of 120-150°C for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting residue is purified by distillation or recrystallization to yield 2,2,6,6-tetramethyl-4-piperidone.
From Acetone and Ammonia (Hall): A mixture of acetone, aqueous ammonia, and a catalytic amount of calcium chloride is stirred at room temperature for an extended period (several days). The reaction mixture is then extracted with a suitable organic solvent (e.g., ether). The organic layer is dried and the solvent is evaporated. The crude product is purified by vacuum distillation to give 2,2,6,6-tetramethyl-4-piperidone.
Wolff-Kishner Reduction of 2,2,6,6-Tetramethyl-4-piperidone
The Wolff-Kishner reduction is a standard method for the deoxygenation of ketones and aldehydes. The Huang-Minlon modification is often employed for its improved reaction times and yields.
Protocol:
-
To a flask equipped with a reflux condenser, add 2,2,6,6-tetramethyl-4-piperidone, a high-boiling point solvent (e.g., diethylene glycol), hydrazine hydrate (a slight excess), and a strong base (e.g., potassium hydroxide).
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine by raising the temperature of the reaction mixture to around 190-200°C.
-
Once the water has been removed, return the apparatus to a reflux setup and continue heating at the elevated temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable solvent (e.g., ether or toluene).
-
Wash the organic extract with water, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
Purify the resulting 2,2,6,6-tetramethylpiperidine by distillation.
N-Methylation of 2,2,6,6-Tetramethylpiperidine
The final step in the synthesis of this compound is the methylation of the secondary amine of 2,2,6,6-tetramethylpiperidine.
Using Methyl Iodide:
-
Dissolve 2,2,6,6-tetramethylpiperidine in a suitable solvent such as acetone or methanol.
-
Add an excess of methyl iodide and a base, such as potassium carbonate, to the solution.
-
Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).
-
Filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.
-
The crude this compound can be purified by distillation.
Using Methyl p-Toluenesulfonate:
-
Combine 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate, either neat or in a high-boiling inert solvent.
-
Heat the mixture for several hours.
-
After cooling, the reaction mixture is worked up by adding a strong base to neutralize the p-toluenesulfonic acid formed and to liberate the free base.
-
Extract the this compound with an organic solvent, dry the extract, and purify by distillation.
Synthesis of this compound Analogs
The synthesis of structural analogs of this compound can be approached by modifying the N-substituent or by altering the piperidine ring itself.
N-Substituted Analogs
The synthesis of N-substituted analogs of this compound can be readily achieved by reacting 2,2,6,6-tetramethylpiperidine with various alkylating or acylating agents. For instance, N-ethylthis compound has been synthesized and pharmacologically evaluated alongside this compound.
General Protocol for N-Alkylation:
-
Dissolve 2,2,6,6-tetramethylpiperidine in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone).
-
Add a base (e.g., potassium carbonate, sodium hydride) and the desired alkylating agent (e.g., ethyl bromide, propyl iodide).
-
Stir the reaction mixture at an appropriate temperature (from room temperature to reflux) until the starting material is consumed.
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography or distillation.
Piperidine Ring Analogs
Modification of the piperidine ring of this compound while retaining the gem-dimethyl groups at the 2- and 6-positions is a more complex synthetic challenge. Such modifications could involve the introduction of substituents at the 3-, 4-, or 5-positions. These syntheses would typically require starting with a pre-functionalized piperidine precursor or developing a de novo ring synthesis that incorporates the desired functionality.
Quantitative Data
The following table summarizes key quantitative data for this compound and its synthetic intermediates.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |
| This compound | C₁₀H₂₁N | 155.28 | 187-188 | - | 11.25 |
| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 141.26 | 152-156 | - | - |
| 2,2,6,6-Tetramethyl-4-piperidone | C₉H₁₇NO | 155.24 | 195-197 | 34-36 | - |
| This compound Hydrochloride | C₁₀H₂₂ClN | 191.74 | - | - | - |
| This compound Tosylate | C₁₇H₂₉NO₃S | 327.48 | - | 162-163 | - |
Note: Yields for the synthetic steps can vary depending on the specific reaction conditions and scale.
Mechanism of Action
This compound functions as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. By blocking these receptors, it inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems, leading to a decrease in blood pressure.
Conclusion
The synthesis of this compound is well-established through classical routes that are robust and high-yielding. The modularity of the synthesis, particularly the final N-alkylation step, provides a straightforward entry into a variety of N-substituted analogs for structure-activity relationship studies. The development of synthetic routes to more complex, ring-modified analogs presents an opportunity for further research in the field of nicotinic receptor modulators. This guide provides the fundamental knowledge for researchers to embark on the synthesis of this compound and its derivatives for further pharmacological investigation.
References
Pempidine: A Technical Guide to a Classic Ganglionic Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a potent, orally active ganglionic blocking agent, historically used in the management of hypertension. As a nicotinic acetylcholine receptor (nAChR) antagonist, its primary mechanism of action is the non-competitive blockade of neurotransmission in autonomic ganglia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for classic assays used to characterize its ganglionic blocking activity are provided, along with quantitative data on its potency and toxicity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological effects.
Introduction
This compound is a tertiary amine that acts as a non-selective antagonist of nicotinic acetylcholine receptors located in autonomic ganglia. This blockade interrupts the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems, leading to a variety of physiological effects, most notably a reduction in blood pressure. While its clinical use has been largely superseded by more selective antihypertensive agents with more favorable side-effect profiles, this compound remains a valuable pharmacological tool for researchers studying the autonomic nervous system and nicotinic receptor function.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1] Unlike competitive antagonists that bind to the acetylcholine binding site, this compound is thought to block the ion channel of the nAChR once it has been opened by acetylcholine. This open-channel blockade prevents the influx of sodium and potassium ions, thereby inhibiting the depolarization of the postganglionic neuron and blocking the transmission of the nerve impulse.
The blockade is non-selective for sympathetic and parasympathetic ganglia, which accounts for its wide range of effects and side effects. The ganglionic nAChRs are predominantly of the α3β4 subtype, although other subtypes are also present.
Signaling Pathway of Acetylcholine in Autonomic Ganglia
The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of action for this compound.
Quantitative Pharmacological Data
Limited specific IC50 and Ki values for this compound at various nAChR subtypes are available in the literature, reflecting its development prior to the widespread use of such assays. However, comparative studies and in vivo experiments provide valuable quantitative insights into its potency and toxicity.
In Vivo Potency
One study evaluated the antagonism of nicotine's central effects by this compound. This compound was found to increase the ED50 of nicotine for the depression of spontaneous activity in a dose-dependent manner.[2] At a dose of 3 mg/kg, this compound increased nicotine's ED50 by 4.7-fold, suggesting competitive antagonism in this context.[2] However, in producing antinociception, this compound decreased the maximum effect of nicotine at doses that increased the ED50 13.7-fold, which is indicative of a noncompetitive action.[2]
| Parameter | Value | Species | Assay | Reference |
| Nicotine ED50 Shift (Spontaneous Activity) | 4.7-fold increase with 3 mg/kg this compound | Not Specified | In vivo antagonism of nicotine-induced depression of spontaneous activity | [2] |
| Nicotine ED50 Shift (Antinociception) | 13.7-fold increase | Not Specified | In vivo antagonism of nicotine-induced antinociception |
Toxicity Data
| Parameter | Value | Species | Route of Administration |
| LD50 (HCl salt) | 74 mg/kg | Mice | Intravenous |
| LD50 (HCl salt) | 125 mg/kg | Mice | Intraperitoneal |
| LD50 (HCl salt) | 413 mg/kg | Mice | Oral |
Pharmacokinetics
This compound is characterized by good oral absorption and rapid distribution. Its elimination is primarily through renal excretion of the unchanged drug.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Rats
| Parameter | Observation | Reference |
| Absorption | Rapidly absorbed after oral administration, with maximum plasma concentrations reached after 30 minutes. | |
| Distribution | Distributed throughout the body, including the cerebrospinal fluid. Highest concentrations found in the kidney, spleen, and liver. Preferentially taken up by erythrocytes with a red cell/plasma partition ratio of about 1.2. | |
| Metabolism | Little evidence of metabolism. | |
| Excretion | Rapidly excreted in the urine within 24 hours following oral administration. | |
| Protein Binding | Occurs to a very limited extent. |
Experimental Protocols
The following are detailed methodologies for classic experiments used to characterize the ganglionic blocking activity of this compound.
Cat Nictitating Membrane Assay for Ganglionic Blockade
This in vivo preparation is a cornerstone for studying drugs that act on sympathetic ganglia.
Objective: To assess the ability of a compound to block neurotransmission through the superior cervical ganglion, which innervates the nictitating membrane.
Materials:
-
Adult cat
-
Anesthetic (e.g., pentobarbitone sodium)
-
Tracheal cannula
-
Femoral vein and artery cannulae
-
Isotonic transducer and recording system (e.g., kymograph)
-
Stimulator for preganglionic nerve stimulation
-
Test compound (this compound) and control solutions
-
Surgical instruments
Procedure:
-
Anesthetize the cat and insert a tracheal cannula to maintain a clear airway.
-
Cannulate the femoral vein for drug administration and the femoral artery to monitor blood pressure.
-
Isolate the cervical sympathetic trunk on one side. Place stimulating electrodes on the preganglionic portion of the nerve.
-
Attach the nictitating membrane to an isotonic transducer using a suture to record its contractions.
-
Apply a supramaximal stimulus to the preganglionic nerve at a set frequency (e.g., 5-10 Hz) for a short duration to elicit a contraction of the nictitating membrane. Record the baseline response.
-
Administer this compound intravenously via the femoral vein cannula.
-
After a suitable equilibration period, repeat the preganglionic nerve stimulation and record the resulting contraction of the nictitating membrane.
-
A reduction in the contraction height indicates ganglionic blockade.
-
To confirm the site of action is at the ganglion, the postganglionic nerve can be stimulated. A ganglionic blocker like this compound should not significantly affect the response to postganglionic stimulation.
Isolated Guinea-Pig Ileum Assay for Nicotinic Antagonism
This in vitro preparation is used to study the effects of drugs on the myenteric plexus, which contains nicotinic ganglia.
Objective: To determine the ability of a compound to antagonize nicotine-induced contractions of the guinea-pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (or other suitable physiological salt solution)
-
Organ bath with temperature control and aeration
-
Isotonic transducer and recording system
-
Nicotine solution (agonist)
-
This compound solution (antagonist)
-
Surgical instruments
Procedure:
-
Humanely euthanize a guinea pig and exsanguinate.
-
Open the abdominal cavity and locate the ileum.
-
Excise a segment of the terminal ileum and place it in a petri dish containing aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Mount a segment of the ileum in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O2 / 5% CO2.
-
Attach one end of the ileum to a fixed hook and the other end to an isotonic transducer under a resting tension of approximately 1g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
Establish a cumulative concentration-response curve for nicotine by adding increasing concentrations of nicotine to the organ bath and recording the resulting contractions.
-
Wash the tissue thoroughly to allow it to return to baseline.
-
Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 15-20 minutes).
-
In the presence of this compound, re-establish the cumulative concentration-response curve for nicotine.
-
A rightward shift in the nicotine concentration-response curve in the presence of this compound indicates competitive antagonism. A reduction in the maximal response would suggest non-competitive antagonism.
Conclusion
This compound is a classic ganglionic blocking agent with a well-defined, albeit non-selective, mechanism of action. Its ability to block neurotransmission at autonomic ganglia has made it a subject of pharmacological interest for decades. While its clinical utility is limited by its broad spectrum of effects, it remains a valuable tool for researchers investigating the complexities of the autonomic nervous system and the function of nicotinic acetylcholine receptors. This technical guide provides a foundational understanding of the pharmacological profile of this compound, equipping researchers with the necessary data and methodologies to utilize this compound effectively in their studies.
References
In Vivo Effects of Pempidine on Striatal Dopamine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of Pempidine on striatal dopamine levels. This compound, a nicotinic acetylcholine receptor (nAChR) antagonist, modulates dopaminergic neurotransmission by blocking the excitatory influence of acetylcholine on dopamine terminals within the striatum. This document synthesizes available data on the impact of this compound on dopamine metabolism, outlines detailed experimental protocols for measuring these effects, and visualizes the underlying signaling pathways. While direct quantitative data on this compound's effect on extracellular dopamine levels in vivo is limited in readily accessible literature, this guide extrapolates its expected effects based on its mechanism of action and data from studies on its impact on dopamine metabolites.
Introduction: The Role of Nicotinic Acetylcholine Receptors in Striatal Dopamine Release
The striatum, a critical node in motor control and reward pathways, receives dense dopaminergic innervation from the substantia nigra pars compacta. The release of dopamine from these nerve terminals is not only governed by the firing of dopaminergic neurons but is also finely tuned by local presynaptic receptors. Among the most influential of these are the nicotinic acetylcholine receptors (nAChRs).
Striatal cholinergic interneurons tonically release acetylcholine (ACh), which acts on nAChRs located on the presynaptic terminals of dopaminergic neurons.[1] The activation of these nAChRs, predominantly the α4β2* and α6β2* subtypes, facilitates dopamine release.[2][3] This modulation is crucial for maintaining basal dopamine tone and for amplifying phasic dopamine signals associated with reward and learning.
This compound is a non-competitive antagonist of nAChRs. By blocking these receptors, this compound is expected to attenuate the endogenous cholinergic enhancement of dopamine release, thereby leading to a reduction in extracellular dopamine levels in the striatum.
Quantitative Data on the Effects of this compound on Striatal Dopamine Metabolism
The following table summarizes the findings from this study.
| Drug/Dose | Animal Model | Route of Administration | Effect on Striatal 3-Methoxytyramine (3-MT) | Reference |
| This compound (0.6 mg/kg) | Mouse | Intraperitoneal (i.p.) | Clear decrease | (Ahtee et al., 1988)[4] |
| This compound (20 mg/kg) | Mouse | Intraperitoneal (i.p.) | Clear decrease | (Ahtee et al., 1988)[4] |
Table 1: In Vivo Effects of this compound on a Striatal Dopamine Metabolite.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to quantify the effects of this compound on striatal dopamine levels.
Animal Model and Surgical Procedure
-
Animal Model: Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance) or a combination of ketamine/xylazine.
-
Stereotaxic Surgery:
-
The animal is placed in a stereotaxic frame.
-
A midline incision is made to expose the skull.
-
A small burr hole is drilled over the target region, the striatum. Stereotaxic coordinates for the rat striatum (relative to bregma): Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -5.0 mm from the skull surface.
-
A guide cannula is slowly lowered to the target coordinates and secured to the skull with dental cement and surgical screws.
-
A dummy cannula is inserted into the guide cannula to prevent blockage.
-
-
Post-Operative Care: Animals are allowed to recover for 5-7 days before the microdialysis experiment. Analgesics should be administered post-surgery.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) that extends beyond the guide cannula into the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Stabilization: The system is allowed to stabilize for at least 2-3 hours to achieve a stable baseline of dopamine levels.
-
Baseline Sample Collection: At least four consecutive baseline dialysate samples are collected (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
This compound Administration: this compound is administered via the desired route (e.g., intraperitoneal injection). Doses can be selected based on previous studies (e.g., 0.6 mg/kg and 20 mg/kg).
-
Post-Administration Sample Collection: Dialysate samples are collected continuously for at least 2-3 hours post-administration to monitor the time-course of this compound's effect.
-
Sample Storage: Samples are immediately frozen on dry ice and stored at -80°C until analysis.
Neurochemical Analysis: HPLC-ECD
-
Apparatus: A High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).
-
Chromatographic Separation:
-
An aliquot of the dialysate is injected onto a reverse-phase C18 column.
-
The mobile phase (e.g., a mixture of sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium dodecyl sulfate) is pumped through the column to separate dopamine and its metabolites.
-
-
Electrochemical Detection:
-
The eluent from the column passes over an electrode set at an oxidizing potential (e.g., +0.65 V).
-
Dopamine is oxidized, generating an electrical current that is proportional to its concentration.
-
-
Quantification: The concentration of dopamine in the samples is determined by comparing the peak heights or areas to those of known standards. Data is typically expressed as a percentage of the average baseline concentration.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Nicotinic Acetylcholine Receptor-Mediated Dopamine Release
Caption: this compound blocks nAChRs on dopaminergic terminals, inhibiting dopamine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for measuring this compound's effect on striatal dopamine via microdialysis.
Conclusion
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striatal cholinergic transmission. Focus on nicotinic receptors’ influence in striatal circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the nicotine-induced changes of the striatal dopamine metabolism in mice by mecamylamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pempidine: An In-Depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pempidine, a nicotinic acetylcholine receptor (nAChR) antagonist, as a valuable experimental tool in neuroscience research. This document details its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and relevant signaling pathways.
Introduction
This compound, or 1,2,2,6,6-pentamethylpiperidine, is a ganglionic blocker that acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Historically used as an oral treatment for hypertension, its broad-acting nature has led to its replacement by more specific therapeutic agents. However, these same properties make it a powerful tool in neuroscience research for investigating the roles of nAChRs in various physiological and pathological processes. This compound and its analogue, mecamylamine, are frequently used to antagonize the central and peripheral effects of nicotine.
Mechanism of Action
This compound functions as a non-competitive antagonist at nAChRs. Unlike competitive antagonists that bind to the same site as the agonist (acetylcholine or nicotine), this compound is thought to bind to a site within the ion channel pore or at an allosteric site. This binding event blocks the flow of ions through the channel, thereby inhibiting receptor function even when an agonist is bound. This non-competitive antagonism is a key feature that makes this compound a useful tool for studying nAChR function, as its effects are not overcome by increasing agonist concentrations.
dot
Caption: this compound acts as a non-competitive nAChR antagonist by blocking the ion channel pore.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds. Data for this compound is limited in the literature, so comparative data for mecamylamine is also included where available.
Table 1: Binding Affinity (Ki) of this compound and Analogs at nAChRs
| Compound | nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | Putative Channel Site | [3H]4-benzylthis compound | Calf Brain Membranes | >1000 | |
| Mecamylamine | Putative Channel Site | [3H]4-benzylthis compound | Calf Brain Membranes | >1000 | |
| 4-m-chlorobenzylidenethis compound | Putative Channel Site | [3H]4-benzylthis compound | Calf Brain Membranes | 1.4 | |
| 4-benzylidenethis compound | Putative Channel Site | [3H]4-benzylthis compound | Calf Brain Membranes | 5.0 |
Table 2: Functional Antagonism (ED50) of this compound against Nicotine's Effects
| Effect of Nicotine | This compound Dose (mg/kg) | Fold Increase in Nicotine's ED50 | Antagonism Type | Reference |
| Depression of Spontaneous Activity | 3 | 4.7 | Competitive | |
| Antinociception | - | 13.7 (at doses that decreased max effect) | Non-competitive |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Radioligand Binding Assay (Competition Assay)
This protocol is for determining the binding affinity (Ki) of this compound for nAChRs using a competition binding assay with a radiolabeled ligand such as [3H]-nicotine or [3H]-epibatidine.
Materials:
-
Tissue homogenate or cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [3H]-nicotine, [3H]-epibatidine).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific binding control (e.g., high concentration of unlabeled nicotine or another suitable ligand).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add the serially diluted unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-specific control).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: A typical workflow for a radioligand competition binding assay to determine this compound's Ki.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the inhibitory effect of this compound on nAChR-mediated currents in cultured neurons or cells expressing specific nAChR subtypes.
Materials:
-
Cultured cells expressing the nAChR subtype of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).
-
Agonist solution (e.g., acetylcholine or nicotine in external solution).
-
This compound solution (in external solution).
Procedure:
-
Prepare cells for recording on coverslips.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply the agonist solution for a short duration to elicit an inward current.
-
After a stable baseline response is established, perfuse the this compound solution for a set period.
-
During or after this compound application, re-apply the agonist to measure the inhibited current.
-
Wash out the this compound and re-apply the agonist to assess the reversibility of the block.
-
To determine the IC50, apply increasing concentrations of this compound and measure the corresponding reduction in the agonist-evoked current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.
In Vivo Behavioral Study: Antagonism of Nicotine-Induced Seizures
This protocol outlines a method to assess the ability of this compound to antagonize nicotine-induced seizures in mice.
Materials:
-
Male ICR mice.
-
Nicotine solution (for intraperitoneal injection).
-
This compound solution (for intraperitoneal injection).
-
Saline solution (vehicle control).
-
Observation chambers.
-
Timer.
Procedure:
-
Acclimate mice to the observation chambers.
-
Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + Nicotine, this compound + Nicotine).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time before nicotine administration (e.g., 15-30 minutes).
-
Administer a convulsive dose of nicotine (e.g., 4 mg/kg, i.p.) or saline.
-
Immediately place the mice in the observation chambers and record their behavior for a set period (e.g., 15-30 minutes).
-
Score the severity of seizures using a standardized rating scale (e.g., from mild tremors to tonic-clonic seizures).
-
Analyze the data to determine if this compound significantly reduces the incidence and/or severity of nicotine-induced seizures.
Signaling Pathways
Activation of nAChRs leads to the influx of cations (primarily Na+ and Ca2+), which depolarizes the cell membrane and triggers a variety of downstream signaling cascades. These pathways are crucial for processes such as neurotransmitter release, gene expression, and cell survival. This compound, by blocking the initial ion influx, effectively inhibits these downstream signaling events.
dot
Caption: nAChR activation triggers multiple downstream signaling pathways involved in key neuronal functions.
Conclusion
This compound remains a highly relevant and valuable tool for neuroscience research. Its well-characterized non-competitive antagonism of nAChRs allows for the effective blockade of these receptors in a variety of experimental paradigms, from in vitro electrophysiology and binding assays to in vivo behavioral studies. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to effectively utilize this compound in their investigations of nicotinic cholinergic systems.
Investigating Molecular Targets of Pempidine Beyond Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pempidine, a ganglion-blocking agent, has been historically characterized as a potent antagonist of nicotinic acetylcholine receptors (nAChRs). Its therapeutic application in hypertension and its use as a pharmacological tool are well-documented. However, a comprehensive understanding of its molecular interactions beyond nAChRs remains elusive. This technical guide aims to explore the current landscape of knowledge regarding the off-target molecular interactions of this compound, provide a framework for future research, and detail the experimental methodologies required for such investigations. While direct evidence for clinically significant molecular targets of this compound beyond nAChRs is sparse in the existing literature, this guide presents a structured approach to systematically investigate potential off-target effects, a critical step in modern drug development and safety pharmacology.
Introduction
This compound (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that acts as a non-competitive antagonist at nicotinic acetylcholine receptors. This mechanism underlies its ganglion-blocking effects, leading to a reduction in both sympathetic and parasympathetic tone. While its primary pharmacology is well-established, the potential for off-target interactions remains an area of limited investigation. The structural characteristics of this compound, a substituted piperidine, are shared with a diverse range of pharmacologically active molecules known to interact with various receptors and ion channels. Therefore, a thorough investigation into the broader molecular target profile of this compound is warranted to fully comprehend its pharmacological and toxicological profile.
This guide provides a comprehensive overview of the methodologies and conceptual frameworks necessary to identify and characterize potential non-nAChR molecular targets of this compound.
Current State of Knowledge: Molecular Targets of this compound
The vast majority of published research on this compound focuses on its interaction with nAChRs. Decades of study have solidified its role as a potent antagonist at these receptors, particularly in autonomic ganglia. However, there is a notable absence of robust, quantitative data characterizing the binding of this compound to other classes of receptors, ion channels, transporters, or enzymes.
Our comprehensive literature review did not identify any specific non-nAChR molecular targets with significant, reproducible binding affinity or functional modulation by this compound at physiologically relevant concentrations. The following table summarizes the current state of evidence.
Table 1: Summary of Evidence for this compound's Molecular Targets
| Target Class | Specific Target(s) | Summary of Findings | Quantitative Data (Ki, IC50, etc.) |
| Nicotinic Acetylcholine Receptors (nAChRs) | Ganglionic, CNS, and neuromuscular subtypes | Primary target; acts as a non-competitive antagonist. | Widely reported in the literature. |
| Muscarinic Acetylcholine Receptors (mAChRs) | M1-M5 | No significant binding or functional activity reported. | Not Available |
| Dopamine Receptors | D1-D5 | Effects on dopamine metabolism are considered secondary to nAChR blockade. | Not Available |
| Serotonin (5-HT) Receptors | Various subtypes | No direct binding or functional activity reported. | Not Available |
| Adrenergic Receptors | α and β subtypes | No direct binding or functional activity reported. | Not Available |
| Voltage-Gated Ion Channels | Na+, K+, Ca2+ | No direct interaction has been characterized. | Not Available |
| Monoamine Transporters | DAT, NET, SERT | No significant inhibition of uptake reported. | Not Available |
A Framework for Investigating Off-Target Interactions
Given the lack of existing data, a systematic approach is required to investigate the potential off-target profile of this compound. The following workflow outlines a logical progression from broad screening to detailed characterization.
Workflow for Investigating Off-Target Molecular Interactions.
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for key experimental techniques that are essential for identifying and characterizing novel molecular targets of this compound.
Radioligand Binding Assays for Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (this compound).
Objective: To determine the binding affinity (Ki) of this compound for a panel of non-nAChR targets.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand specific for the target receptor.
-
This compound hydrochloride.
-
Assay buffer (specific to the receptor).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in an appropriate buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Electrophysiology for Functional Characterization of Ion Channel Interactions
Electrophysiological techniques, such as patch-clamp, are used to measure the functional effects of a compound on ion channels.
Objective: To determine if this compound modulates the activity of voltage-gated or ligand-gated ion channels.
Materials:
-
Cells expressing the ion channel of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound hydrochloride.
Protocol:
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest on glass coverslips.
-
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a glass micropipette with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential where the channels of interest are closed.
-
-
Data Acquisition and Analysis:
-
Apply voltage steps or ligand application to activate the ion channels and record the resulting currents.
-
Perfuse the cell with a known concentration of this compound and repeat the activation protocol.
-
Measure the effect of this compound on the current amplitude, kinetics of activation, inactivation, and deactivation.
-
Construct concentration-response curves to determine the IC50 or EC50 of this compound's effect on the ion channel.
-
Potential Signaling Pathways for Investigation
While no direct interactions have been confirmed, the structural similarity of this compound to other piperidine-containing compounds suggests potential, albeit hypothetical, interactions with pathways beyond the cholinergic system. For instance, some piperidine derivatives are known to interact with monoamine transporters or certain G-protein coupled receptors (GPCRs). A hypothetical signaling pathway that could be investigated is presented below.
Hypothetical Signaling Pathway for this compound Off-Target Activity.
Conclusion
While this compound is robustly characterized as a nicotinic acetylcholine receptor antagonist, the exploration of its molecular targets beyond this primary mechanism of action is a significant gap in the current pharmacological literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the off-target profile of this compound. By employing broad ligand screening panels, followed by rigorous validation with radioligand binding assays and functional characterization using techniques like electrophysiology, a more complete understanding of this compound's molecular interactions can be achieved. Such studies are crucial not only for a more nuanced understanding of this classic pharmacological agent but also as a template for the comprehensive safety and selectivity profiling of novel chemical entities in modern drug discovery.
The Unwavering Piperidine Core: A Deep Dive into the Structure-Activity Relationship of Pempidine and its Analogs
For Immediate Release
[City, State] – November 28, 2025 – In the landscape of pharmacological research, the exploration of structure-activity relationships (SAR) remains a cornerstone of modern drug discovery. This technical guide delves into the SAR of pempidine, a ganglionic blocker known for its potent antagonism of nicotinic acetylcholine receptors (nAChRs). Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of how structural modifications to the this compound scaffold influence its biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
This compound, or 1,2,2,6,6-pentamethylpiperidine, emerged as a therapeutic agent for hypertension due to its ability to block autonomic ganglia.[1] Its mechanism of action lies in the non-competitive blockade of nAChRs, which are crucial for synaptic transmission in the central and peripheral nervous systems.[1] Understanding the nuanced relationship between the chemical structure of this compound analogs and their receptor affinity is paramount for the rational design of novel therapeutics with improved potency and selectivity.
Quantitative Analysis of this compound Analogs
The potency of this compound and its derivatives as nAChR antagonists is typically quantified by their binding affinity (Ki) or their ability to inhibit a biological response (IC50 or ED50). The following table summarizes the available quantitative data for a series of this compound analogs, providing a clear comparison of their relative potencies.
| Compound | Structure | Nicotinic Receptor Binding Affinity (Ki, nM) | Antagonism of Nicotine-Induced Seizures (ED50, mg/kg) | Reference |
| This compound | 1,2,2,6,6-Pentamethylpiperidine | 1-2 orders of magnitude greater than arylpempidines | Comparable to arylpempidines | [2] |
| Mecamylamine | N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine | 1-2 orders of magnitude greater than arylpempidines | Comparable to arylpempidines | [2] |
| 4-Benzylidenethis compound | 5.0 | Potent | [2] | |
| 4-m-Chlorobenzylidenethis compound | 1.4 | Most potent |
Table 1: Quantitative Structure-Activity Relationship Data for this compound and its Analogs. This table highlights the significant increase in binding affinity with the introduction of an aryl group at the 4-position of the piperidine ring.
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
To fully appreciate the structure-activity relationships at play, it is essential to visualize the biological context and the experimental procedures used to derive the quantitative data.
References
Pempidine: A Toxicological and Mechanistic Overview for Researchers
An In-depth Technical Guide on the Toxicological Data, LD50, and Signaling Pathways of Pempidine in Animal Models
For researchers and professionals in drug development, a thorough understanding of the toxicological profile of a compound is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound, a nicotinic antagonist, with a focus on its median lethal dose (LD50) in various animal models. This document synthesizes quantitative data into clear, comparative tables, details experimental methodologies where available, and illustrates the compound's mechanism of action through a signaling pathway diagram.
Acute Toxicological Data of this compound
The acute toxicity of this compound, and its hydrochloride salt, has been evaluated in mice through various routes of administration, including oral, intraperitoneal, and intravenous. The reported LD50 values, which represent the dose required to be lethal to 50% of the tested animal population, exhibit some variability across different sources, highlighting the importance of considering the specific experimental conditions.
Two primary sources report on the LD50 of this compound in mice, both referencing a 1958 study by Spinks and his colleagues. One source indicates the LD50 for the hydrochloride salt of this compound in mice to be 74 mg/kg for intravenous administration, 125 mg/kg for intraperitoneal administration, and 413 mg/kg for oral administration[1]. Another toxicological database presents slightly different figures for this compound hydrochloride in mice: 91 mg/kg (intravenous), 161 mg/kg (intraperitoneal), and 510 mg/kg (oral), while also citing the 1958 Spinks et al. paper[2]. These discrepancies underscore the need for careful review of original source materials when evaluating toxicological data.
Currently, specific LD50 data for this compound in rats remains limited in publicly accessible literature. However, a study on the absorption, metabolism, and elimination of this compound in rats has been published, which may provide insights into its toxicokinetic profile in this species[1].
Table 1: Acute Toxicity of this compound Hydrochloride in Mice
| Route of Administration | LD50 (mg/kg) - Source 1[1] | LD50 (mg/kg) - Source 2[2] |
| Intravenous | 74 | 91 |
| Intraperitoneal | 125 | 161 |
| Oral | 413 | 510 |
Experimental Protocols for LD50 Determination
While the exact, detailed protocols from the original 1958 studies are not fully available in the synthesized literature, a general methodology for acute toxicity testing in rodents can be outlined based on standard practices of the era and current guidelines.
A typical acute toxicity study to determine the LD50 would involve the following steps:
-
Animal Selection: Healthy, young adult mice of a specific strain would be chosen.
-
Acclimatization: The animals would be allowed to acclimate to the laboratory environment for a set period before the experiment.
-
Dose Preparation: this compound or its salt would be dissolved or suspended in a suitable vehicle (e.g., saline, distilled water).
-
Dose Administration: A single dose of the test substance would be administered to different groups of animals via the specified route (oral, intraperitoneal, or intravenous). A control group would receive the vehicle only.
-
Observation: The animals would be observed for a predetermined period (typically 7 to 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities at each dose level would be recorded, and the LD50 value would be calculated using a statistical method, such as the Probit method.
The following diagram illustrates a generalized workflow for an LD50 determination experiment.
Caption: Generalized workflow for determining the LD50 of a substance in an animal model.
Mechanism of Action and Signaling Pathway
This compound functions as a nicotinic antagonist, specifically a ganglion-blocking agent. This means it interferes with the transmission of nerve impulses at the autonomic ganglia. Autonomic ganglia are clusters of nerve cells that act as relay stations in the autonomic nervous system, which controls involuntary bodily functions.
The primary mechanism of action of this compound involves the non-competitive blockade of nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the ganglion cells. Acetylcholine is the primary neurotransmitter in these ganglia. When acetylcholine is released from the preganglionic neuron, it binds to nAChRs on the postganglionic neuron, leading to depolarization and the propagation of the nerve impulse.
This compound, by binding to a site on the nAChR distinct from the acetylcholine binding site, prevents the ion channel from opening in response to acetylcholine. This non-competitive antagonism effectively blocks the transmission of signals through the autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.
The following diagram illustrates the signaling pathway at the autonomic ganglion and the inhibitory effect of this compound.
Caption: this compound's mechanism of action as a non-competitive antagonist at the nicotinic acetylcholine receptor in autonomic ganglia.
References
Pharmacokinetics of Pempidine including metabolism and elimination in rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of pempidine, a ganglion-blocking agent, with a specific focus on its metabolism and elimination in rats. The information presented herein is primarily derived from foundational studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
This compound, chemically known as 1,2,2,6,6-pentamethylpiperidine, is a nicotinic antagonist that was historically used as an oral treatment for hypertension.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models such as rats is crucial for evaluating its therapeutic potential and safety. This document summarizes the key pharmacokinetic parameters, experimental procedures, and metabolic pathways of this compound in rats based on available scientific literature.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound in rats is characterized by rapid absorption and excretion, with limited evidence of extensive metabolism based on early studies.
Absorption
Following oral administration to rats, this compound is rapidly absorbed from the gastrointestinal tract. The maximum plasma concentration (Tmax) is typically reached within 30 minutes.[2] Evidence suggests good absorption, as indicated by the rapid onset of pharmacological effects, such as mydriasis in mice, and a low ratio of oral to intravenous toxicity.[3]
Distribution
This compound distributes throughout the body after absorption. It is preferentially taken up by erythrocytes, with a red cell to plasma partition ratio of approximately 1.2.[2] The drug has been found in various tissues, with the highest concentrations observed in the kidney, spleen, and liver.[2] Notably, this compound can cross the blood-brain barrier and is found in the cerebrospinal fluid. It also has been shown to cross the placental barrier and enter the fetus and amniotic fluid. Protein binding of this compound in plasma is reported to be very limited.
Metabolism
Given that this compound has a piperidine core structure, it is plausible that it could undergo some degree of metabolism. Studies on other piperidine-containing compounds have shown that metabolic transformations can occur. For instance, piperidine itself can be hydroxylated to 3-hydroxypiperidine and 4-hydroxypiperidine in rats.
A hypothetical metabolic pathway for this compound, based on the known metabolism of other piperidine derivatives, could involve hydroxylation of the piperidine ring or demethylation. However, it must be stressed that this is speculative in the absence of direct experimental evidence for this compound.
Elimination
This compound is rapidly excreted from the body, primarily through the urine. Following oral administration, a significant portion of the drug is eliminated within 24 hours.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters of this compound in rats, primarily from the foundational study by Muggleton and Reading (1959).
| Parameter | Value | Species | Route of Administration | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | Rat | Oral | |
| Red Cell/Plasma Partition Ratio | ~1.2 | Rat | Not specified |
Note: Key pharmacokinetic parameters such as elimination half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are not well-documented in the available literature for this compound in rats.
Experimental Protocols
The methodologies employed in the early pharmacokinetic studies of this compound in rats provide a basis for understanding how the foundational data was generated.
Animal Model
-
Species: Rats were used as the animal model.
-
Housing and Diet: Standard laboratory conditions for housing and diet were presumably maintained, though specific details are not extensively reported in the early literature.
Drug Administration
-
Route: this compound was administered orally.
-
Formulation: The drug was administered as its hydrogen tartrate salt.
-
Dose: Doses were chosen to be comparable to those used clinically at the time.
Sample Collection
-
Matrices: Blood (plasma and erythrocytes), cerebrospinal fluid, and various tissues (kidney, spleen, liver) were collected.
-
Time Points: Blood samples were collected at various time points, with the 30-minute post-administration point identified as the time of maximum plasma concentration. Urine was collected over a 24-hour period.
Analytical Methods
Two primary methods were used for the quantification of this compound in biological samples:
-
Colorimetric Method: This method involved the coupling of this compound with methyl orange. The limit of sensitivity was 0.5 µg/mL.
-
Fluorimetric Method: This more sensitive method utilized the reaction of this compound with eosin in xylene. The limit of sensitivity was 0.001 µg/mL.
Appropriate extraction techniques were employed to isolate this compound from biological fluids and tissues before analysis.
Summary of Pharmacokinetic Properties
The key pharmacokinetic characteristics of this compound in rats are summarized in the diagram below.
Conclusion and Future Directions
The available data, though dated, indicates that this compound is a rapidly absorbed and eliminated drug in rats with wide tissue distribution and minimal metabolism. However, there is a clear need for modern pharmacokinetic studies to be conducted. The use of current analytical technologies, such as liquid chromatography-mass spectrometry (LC-MS), would provide more definitive insights into the metabolic fate of this compound and allow for the accurate determination of key pharmacokinetic parameters that are currently lacking. Such studies would be invaluable for a more complete understanding of the disposition of this compound and for any potential future applications of this compound or its analogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Absorption, metabolism and elimination of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Pempidine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine is a nicotinic acetylcholine receptor (nAChR) antagonist that has been utilized in research to investigate the role of nicotinic cholinergic signaling in various physiological and pathological processes.[1][2] As a ganglion-blocking agent, it has historically been used to manage hypertension.[2][3] In a research setting, particularly in murine models, this compound serves as a valuable tool to probe the central and peripheral effects of nAChR modulation.
These application notes provide a comprehensive protocol for the in vivo administration of this compound in mice, covering dosage, solution preparation, administration routes, and experimental design considerations. The information is intended to guide researchers in conducting reproducible and well-controlled experiments.
Data Presentation
Table 1: this compound Dosage and Administration Data in Mice
| Parameter | Route of Administration | Dosage Range | Observed Effects | Reference |
| Effective Dose | Intraperitoneal (i.p.) | 0.6 - 20 mg/kg | Antagonism of nicotine-induced hypothermia and changes in striatal dopamine metabolism.[1] | |
| Toxicity (LD50) | Intravenous (i.v.) | 74 mg/kg | Not specified | |
| Intraperitoneal (i.p.) | 125 mg/kg | Not specified | ||
| Oral | 413 mg/kg | Not specified |
Experimental Protocols
Materials
-
This compound (or its hydrochloride salt)
-
Vehicle components (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Saline)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge for i.p. injection)
-
Male or female mice of the desired strain and age
-
Standard laboratory equipment (vortex mixer, analytical balance, etc.)
This compound Solution Preparation (for Intraperitoneal Injection)
The following protocol describes the preparation of a this compound solution at a concentration that can be adjusted based on the desired dosage and a standard injection volume of 10 mL/kg body weight.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose in mg/kg (e.g., 10 mg/kg).
-
Determine the desired final concentration of the dosing solution (e.g., 1 mg/mL for a 10 mL/kg injection volume).
-
Calculate the total volume of solution needed.
-
-
Dissolve this compound in DMSO:
-
Weigh the calculated amount of this compound powder.
-
In a sterile tube, dissolve the this compound in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
-
Add PEG300:
-
Add the calculated volume of PEG300 to the this compound/DMSO solution.
-
Vortex until the solution is homogeneous.
-
-
Add Tween-80:
-
Add the calculated volume of Tween-80 and vortex to mix.
-
-
Add Saline:
-
Add the final volume of sterile saline to reach the desired total volume.
-
Vortex the final solution until it is clear and homogeneous.
-
-
Storage:
-
The prepared solution should be used fresh. If short-term storage is necessary, it is recommended to store it at 4°C and protected from light. For longer-term storage of a stock solution, aliquoting and freezing at -20°C or -80°C may be possible, but stability should be validated.
-
In Vivo Administration Protocol (Intraperitoneal Injection)
-
Animal Handling and Restraint:
-
Handle mice gently to minimize stress.
-
For intraperitoneal injection, restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing) to immobilize the head and body.
-
Turn the mouse to expose the abdomen, ensuring the head is tilted slightly downwards.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a 25-27 gauge needle.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle, ensuring it penetrates the peritoneum.
-
Gently aspirate to check for the presence of blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder). If either is present, withdraw the needle and re-insert at a different site.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Post-Administration Monitoring:
-
Monitor the mice for any adverse reactions, such as signs of pain, distress, or abnormal behavior, for at least 30 minutes post-injection and at regular intervals thereafter, as dictated by the experimental design.
-
For behavioral studies, allow for an appropriate acclimatization period before testing.
-
Experimental Timeline for Nicotine Antagonism Studies
A common experimental design for evaluating the antagonist properties of a compound is to administer it prior to the agonist.
Caption: Experimental workflow for a nicotine antagonism study.
Signaling Pathway
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
This compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. Upon binding of acetylcholine or other agonists like nicotine, nAChRs open to allow the influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization and downstream signaling events. This compound blocks this ion flow, thereby inhibiting the effects of nAChR activation.
Caption: this compound's antagonism of nicotinic acetylcholine receptor signaling.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparing Pempidine Solutions for In Vitro Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine, a nicotinic acetylcholine receptor (nAChR) antagonist, is a valuable tool for in vitro studies aimed at elucidating the role of cholinergic signaling in various cellular processes. As a lipophilic compound, proper preparation of this compound solutions is critical to ensure accurate and reproducible results in cell culture assays. These application notes provide detailed protocols for the solubilization, sterilization, and application of this compound in a cell culture setting, along with a summary of its key characteristics and a schematic of its mechanism of action.
Physicochemical Properties and Solubility
This compound (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that acts as a ganglion-blocking agent by antagonizing nAChRs. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁N | [1] |
| Molecular Weight | 155.28 g/mol | [1] |
| Appearance | Liquid | [1] |
| pKa | 11.25 | |
| Solubility | Generally considered insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO). |
Due to its low aqueous solubility, this compound requires an organic solvent for the preparation of stock solutions for use in cell culture. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture applications at low final concentrations.
Preparation of this compound Stock Solutions
2.1. Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
2.2. Protocol for a 10 mM Stock Solution
-
Pre-weighing (Optional but Recommended): If starting from a solid salt form of this compound, accurately weigh the required amount in a sterile environment. For this compound liquid, calculate the required volume based on its density (0.858 g/mL).
-
Dissolution: In a sterile biosafety cabinet, add the appropriate volume of anhydrous DMSO to the this compound to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.5528 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a sterile, amber vial. While 100% DMSO is generally considered self-sterilizing, filtration is a good practice to ensure sterility.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Table 1: Example Dilutions for a 10 mM this compound Stock Solution
| Desired Stock Concentration | Amount of this compound | Volume of DMSO |
| 10 mM | 1.55 mg | 1 mL |
| 50 mM | 7.76 mg | 1 mL |
| 100 mM | 15.53 mg | 1 mL |
Experimental Protocols
3.1. Determining Working Concentrations and Vehicle Controls
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration range for your system. A typical starting point for nAChR antagonists is in the micromolar (µM) to nanomolar (nM) range.
Crucially, a vehicle control must be included in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.
3.2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be equal across all treatment groups and the vehicle control. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Table 2: Example Concentration Ranges for a Dose-Response Experiment
| Treatment Group | Final this compound Concentration | Final DMSO Concentration |
| Control | 0 µM | 0% |
| Vehicle Control | 0 µM | 0.1% |
| This compound 1 | 0.1 µM | 0.1% |
| This compound 2 | 1 µM | 0.1% |
| This compound 3 | 10 µM | 0.1% |
| This compound 4 | 50 µM | 0.1% |
| This compound 5 | 100 µM | 0.1% |
Mechanism of Action and Signaling Pathway
This compound functions as a non-competitive antagonist of neuronal nAChRs. These receptors are ligand-gated ion channels that, upon binding to acetylcholine, allow the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the activation of various downstream signaling cascades. By blocking these receptors, this compound inhibits these downstream effects. The specific nAChR subtype selectivity of this compound is not extensively characterized, but it is known to act as a ganglion blocker, suggesting activity at subtypes found in autonomic ganglia, such as α3β4.
Signaling Pathway of nAChR Antagonism by this compound
Caption: this compound blocks nAChR activation by acetylcholine, inhibiting downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in in vitro cell culture assays.
Caption: A typical workflow for in vitro testing of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - this compound concentration exceeds its solubility in the final medium.- High final DMSO concentration causing protein precipitation. | - Reduce the final concentration of this compound.- Ensure the final DMSO concentration is low (≤ 0.1%).- Prepare fresh working solutions for each experiment.- Warm the culture medium to 37°C before adding the this compound stock solution. |
| High cytotoxicity in vehicle control | - DMSO concentration is too high for the specific cell line. | - Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your cells.- Reduce the final DMSO concentration in all experimental conditions. |
| Inconsistent or not reproducible results | - Inaccurate pipetting of stock or working solutions.- Degradation of this compound in stock solution.- Cell passage number or confluency variations. | - Use calibrated pipettes and sterile, filtered tips.- Prepare fresh aliquots of this compound stock solution regularly.- Maintain consistent cell culture practices. |
Conclusion
The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers utilizing this compound in in vitro cell culture assays. Adherence to proper solution preparation techniques, including the use of appropriate solvents and controls, is paramount for obtaining reliable and meaningful data. The provided experimental workflow and troubleshooting guide will further aid in the successful implementation of this compound in your research.
References
Application Notes and Protocols for Utilizing Pempidine in the Study of Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine, a pentamethylpiperidine derivative, is a classical ganglionic blocking agent that acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs). Historically used in the management of hypertension, its utility in research lies in its ability to block neuronal nAChRs, particularly the ganglionic (α3β4*) subtype, thereby inhibiting cholinergic transmission in autonomic ganglia. These application notes provide a comprehensive guide for the use of this compound as a tool to investigate the function and pharmacology of nAChR subtypes.
This compound's mechanism of action involves blockade of the open ion channel of the nAChR, preventing the influx of cations and subsequent cellular depolarization. While it does not compete directly with acetylcholine for the binding site, its action effectively curtails nicotinic neurotransmission. This characteristic makes it a valuable pharmacological tool for differentiating nAChR-mediated responses in various experimental paradigms.
Data Presentation: Pharmacological Profile of this compound
Quantitative data on the binding affinity (Ki) or inhibitory concentration (IC50) of this compound across a wide range of nAChR subtypes is not extensively available in recent literature, likely due to its characterization as a non-competitive channel blocker that does not compete with radioligands for the agonist binding site. However, functional studies have characterized its antagonistic properties.
| Parameter | nAChR Subtype(s) | Value | Assay Type | Reference |
| ED50 of Nicotine (Depression of Spontaneous Activity) | Central nAChRs | 0.73 mg/kg (control) | In vivo (mouse) | [1] |
| Fold-Increase in Nicotine ED50 | Central nAChRs | 4.7-fold (with 3 mg/kg this compound) | In vivo (mouse) | [1] |
| Antagonism Type | Central nAChRs | Appears competitive for depression of spontaneous activity | In vivo (mouse) | [1] |
| Antagonism Type | Central nAChRs | Appears noncompetitive for antinociception | In vivo (mouse) | [1] |
| General Action | Ganglionic nAChRs | Ganglion-blocking compound | In vivo (cat) | [2] |
Mandatory Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptor and Blockade by this compound
Caption: Mechanism of nAChR activation by acetylcholine and subsequent channel block by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to assess nAChR antagonism.
Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Caption: Workflow for assessing this compound's antagonist activity at nAChRs using TEVC in Xenopus oocytes.
Experimental Protocols
Radioligand Binding Assay for nAChR Antagonism
This protocol is a generalized method for a competitive binding assay to determine the affinity of a test compound like this compound for nAChRs. Note that as a channel blocker, this compound may not compete directly with orthosteric radioligands.
Materials:
-
Biological Sample: Brain tissue homogenate (e.g., rat cortex for α4β2*, hippocampus for α7) or cultured cells expressing the nAChR subtype of interest.
-
Radioligand: A suitable high-affinity nAChR agonist or antagonist radioligand (e.g., [³H]Epibatidine for heteromeric nAChRs, [¹²⁵I]α-Bungarotoxin for α7 nAChRs).
-
Test Compound: this compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 1 mM nicotine or 100 µM epibatidine).
-
96-well microplates, glass fiber filters, cell harvester, scintillation vials, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and Assay Buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
If competitive binding is observed, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the functional characterization of this compound's antagonist activity on a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR α and β subunits.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonist Solution: Acetylcholine (or another suitable agonist) dissolved in ND96.
-
Test Compound Solution: this compound dissolved in ND96 at various concentrations.
-
Microinjection apparatus, two-electrode voltage-clamp amplifier, data acquisition system.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to measure membrane potential and inject current.
-
Clamp the membrane potential at a holding potential of -50 to -70 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline recording in ND96.
-
Apply the agonist solution to elicit an inward current mediated by the expressed nAChRs. Wash with ND96 until the current returns to baseline.
-
To determine the inhibitory effect of this compound, pre-incubate the oocyte with a specific concentration of this compound for a set duration (e.g., 1-2 minutes) before co-applying the agonist and this compound.
-
Record the peak inward current in the presence of this compound.
-
Repeat this process for a range of this compound concentrations to generate a concentration-response curve for the inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist application.
-
Normalize the current response in the presence of this compound to the control agonist response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value for this compound at the specific nAChR subtype.
-
To investigate the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist dose-response curves in the presence of several fixed concentrations of this compound.
-
References
Application of Pempidine in Experimental Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1] Historically used as an oral treatment for hypertension, its application in contemporary research is primarily as a pharmacological tool to investigate the role of the autonomic nervous system in various physiological and pathophysiological states, including experimental models of hypertension.[2][3] By blocking neurotransmission in both sympathetic and parasympathetic ganglia, this compound induces a reduction in vasomotor tone, leading to a decrease in blood pressure.[1] These application notes provide an overview of the use of this compound in preclinical hypertension research, detailing its mechanism of action, and providing protocols for its use in established rat models of hypertension.
Mechanism of Action
This compound is a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[4] These receptors are ligand-gated ion channels that are crucial for the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems. The binding of acetylcholine (ACh) released from preganglionic neurons to nAChRs on the postganglionic neuron leads to depolarization and propagation of the nerve signal. This compound blocks this interaction, thereby inhibiting ganglionic transmission. This blockade of sympathetic ganglia leads to a reduction in peripheral vascular resistance and cardiac output, resulting in a hypotensive effect.
Signaling Pathway of Ganglionic Blockade by this compound
The following diagram illustrates the mechanism of action of this compound at the autonomic ganglion.
Caption: this compound blocks the nicotinic acetylcholine receptor in the autonomic ganglion.
Experimental Hypertension Models
Several animal models are utilized to study hypertension. The following sections detail the application of this compound in some of the most common rat models.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension and is one of the most widely used models in hypertension research.
Application Notes: this compound can be used in SHRs to assess the contribution of the sympathetic nervous system to the maintenance of high blood pressure. A reduction in blood pressure following this compound administration indicates a neurogenic component to the hypertension.
Quantitative Data: While specific dose-response data for this compound in SHRs is not readily available in recent literature, studies on other ganglionic blockers like hexamethonium can provide an indication of the expected effects. For instance, ganglionic blockade in rats has been shown to significantly reduce blood pressure.
| Animal Model | Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Wistar Rats | Hexamethonium | 5 mg/kg | IV | ↓ ~30 mmHg | ↓ ~50 bpm | Fictional Data for Illustration |
| Wistar Rats | Pentolinium | 5 mg/kg | IV Bolus | ↓ >40 mmHg | Not specified |
Note: The data in the first row is for illustrative purposes to demonstrate the expected format and is not from a specific study on this compound in SHRs. The second row provides data for a different ganglionic blocker.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
This model of mineralocorticoid hypertension is induced by the administration of a synthetic mineralocorticoid (DOCA) and a high-salt diet, usually in uninephrectomized rats.
Application Notes: In the DOCA-salt model, this compound can be used to investigate the role of the sympathetic nervous system in the development and maintenance of this form of salt-sensitive hypertension.
Quantitative Data: Specific quantitative data for the effects of this compound in the DOCA-salt hypertensive rat model is limited in recent publications.
| Animal Model | Compound | Dose | Route of Administration | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate (HR) | Reference |
| DOCA-Salt Rats | This compound | 10 mg/kg | Oral | ↓ ~25 mmHg | ↓ ~40 bpm | Fictional Data for Illustration |
Note: The data in this table is for illustrative purposes to demonstrate the expected format and is not from a specific study.
Renovascular Hypertensive Rat (Two-Kidney, One-Clip Model)
This model mimics renovascular hypertension in humans and is created by constricting one renal artery with a clip, leaving the contralateral kidney untouched.
Application Notes: this compound can be administered to two-kidney, one-clip (2K1C) hypertensive rats to determine the contribution of the sympathetic nervous system to this renin-dependent form of hypertension.
Quantitative Data: Detailed dose-response data for this compound in the 2K1C model is not readily available in recent literature.
| Animal Model | Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| 2K1C Rats | This compound | 5 mg/kg | IV | ↓ ~35 mmHg | ↓ ~60 bpm | Fictional Data for Illustration |
Note: The data in this table is for illustrative purposes to demonstrate the expected format and is not from a specific study.
Experimental Protocols
Induction of DOCA-Salt Hypertension in Rats
This protocol describes the induction of hypertension using deoxycorticosterone acetate (DOCA) and a high-salt diet.
Caption: Workflow for inducing DOCA-salt hypertension and subsequent this compound administration.
Detailed Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats weighing 200-250 g.
-
Unilateral Nephrectomy: Anesthetize the rat (e.g., with isoflurane). Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the incision.
-
Recovery: Allow the rats to recover for one week with free access to standard chow and water.
-
DOCA and Salt Administration: Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 50 mg/kg for a 21-day release) subcutaneously in the neck region. Replace the drinking water with a solution containing 1% NaCl and 0.2% KCl.
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly using a non-invasive tail-cuff method. Hypertension (systolic blood pressure > 150 mmHg) typically develops within 4 weeks.
-
This compound Administration: Once hypertension is established, administer this compound at the desired doses and routes.
Induction of Renovascular Hypertension (Two-Kidney, One-Clip) in Rats
This protocol details the surgical procedure to induce renovascular hypertension.
Caption: Workflow for inducing renovascular hypertension and subsequent this compound treatment.
Detailed Methodology:
-
Animals: Use male Sprague-Dawley rats weighing 175-200 g.
-
Anesthesia: Anesthetize the rat (e.g., with a ketamine/xylazine cocktail).
-
Surgical Procedure: Make a midline abdominal incision to expose the left renal artery.
-
Clip Placement: Carefully place a silver clip with an internal diameter of approximately 0.2 mm around the left renal artery, ensuring not to occlude it completely.
-
Closure: Suture the abdominal wall and skin.
-
Recovery: Provide post-operative care, including analgesics, and allow the rat to recover.
-
Blood Pressure Monitoring: Monitor blood pressure weekly. A significant increase in blood pressure is typically observed after 4-6 weeks.
-
This compound Administration: Once hypertension is established, administer this compound to assess its effects.
Administration of this compound
Oral Administration (Gavage):
-
Prepare a solution of this compound tartrate in distilled water or saline at the desired concentration.
-
Gently restrain the rat.
-
Insert a gavage needle attached to a syringe into the esophagus and deliver the solution directly into the stomach.
-
Recommended volumes for oral gavage in rats are typically 5-10 ml/kg.
Intravenous Administration (Tail Vein):
-
Prepare a sterile solution of this compound tartrate in saline.
-
Place the rat in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Insert a small-gauge needle (e.g., 27G) into one of the lateral tail veins.
-
Inject the this compound solution slowly.
-
The maximum bolus IV injection volume for a rat is typically 5 ml/kg.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the autonomic nervous system in the pathophysiology of hypertension. By utilizing established experimental models such as the SHR, DOCA-salt, and renovascular hypertensive rats, researchers can elucidate the neurogenic components of these conditions. The protocols provided herein offer a framework for the successful induction of these models and the subsequent administration of this compound for investigative purposes. Further research is warranted to establish detailed dose-response relationships of this compound in these specific hypertensive models to enhance its utility in preclinical cardiovascular research.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of this compound (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pempidine Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pempidine is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1][2] It has been historically used in the treatment of hypertension and serves as a valuable tool in pharmacological research to study the autonomic nervous system.[1][3] The choice of administration route in laboratory animals is critical as it directly influences the pharmacokinetic and pharmacodynamic profile of the compound, thereby affecting experimental outcomes. This document provides a detailed overview of common administration routes for this compound, including oral (P.O.), intraperitoneal (I.P.), intravenous (I.V.), and subcutaneous (S.C.), summarizing key data and providing standardized protocols for their application in rodent models.
Comparative Pharmacokinetic and Toxicological Data
| Parameter | Oral (P.O.) | Intraperitoneal (I.P.) | Intravenous (I.V.) | Subcutaneous (S.C.) |
| Bioavailability | Good; well-absorbed from the gastro-intestinal tract[4] | High, but subject to some first-pass metabolism | 100% (by definition) | High, slower absorption than I.P. |
| Time to Peak Plasma | ~30 minutes in rats | Rapid, typically 15-30 minutes | Immediate | Slower, typically 30-60 minutes |
| Typical Dosage (Mice) | 413 mg/kg (LD50) | 0.6 - 20 mg/kg (effective dose); 125 mg/kg (LD50) | 74 mg/kg (LD50) | Not specified, generally similar to I.P. |
| Key Advantages | Non-invasive, suitable for chronic dosing | Technically simple, rapid systemic exposure | Precise dose delivery, immediate effect | Slower, more sustained release |
| Key Disadvantages | Subject to first-pass metabolism, requires precise gavage technique | Potential for injection into organs, local irritation | Requires skilled personnel, potential for embolism | Slower onset, potential for local tissue irritation |
Signaling Pathway of this compound
This compound functions by blocking nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, propagating the nerve impulse. This compound competitively antagonizes these receptors, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic systems. This non-selective blockade leads to a reduction in autonomic outflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pempidine in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical quantification of pempidine in various biological tissues. Due to a lack of recent, specific validated methods for this compound, this guide synthesizes established methodologies for structurally similar piperidine-containing compounds and foundational pharmacokinetic data for this compound. The protocols described herein are intended to serve as a comprehensive starting point for the development and validation of analytical methods for this compound quantification using modern instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, a nicotinic acetylcholine receptor antagonist, has historically been used as a ganglionic blocker for the treatment of hypertension. Understanding its distribution, metabolism, and elimination in biological systems is crucial for pharmacokinetic and toxicological studies. This document outlines analytical techniques for the sensitive and specific quantification of this compound in biological matrices such as plasma, urine, and various tissues. The methodologies are based on common and robust analytical techniques, including GC-MS and LC-MS/MS, which are standard in modern bioanalytical laboratories.
Analytical Methods Overview
The quantification of this compound in biological samples typically involves three key stages: sample preparation and extraction, chromatographic separation, and detection. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and thermally stable compounds like this compound. Derivatization may sometimes be employed to improve chromatographic properties.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity for a wide range of compounds and is particularly useful for non-volatile or thermally labile molecules. It is currently the gold standard for bioanalytical quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data from validated analytical methods for compounds structurally similar to this compound, which can serve as performance benchmarks for method development.
Table 1: Representative Performance of GC-MS Methods for Piperidine Analogs
| Parameter | Blood | Urine |
| Linearity Range (ng/mL) | 1.25 - 40 | 1.25 - 40 |
| Limit of Detection (LOD) (ng/mL) | ~0.5 | ~0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.25 | 1.25 |
| Recovery (%) | > 85 | > 85 |
| Data is based on methods for pethidine and phencyclidine and should be considered as a starting point for this compound method development.[1][2] |
Table 2: Representative Performance of LC-MS/MS Methods for Piperidine Analogs
| Parameter | Plasma |
| Linearity Range (ng/mL) | 0.02 - 6.00 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.02 |
| Recovery (%) | 72.5 - 85.3 |
| Within-Batch Precision (%RSD) | 4.3 - 16.5 |
| Between-Batch Precision (%RSD) | 7.2 - 17.2 |
| Data is based on a method for clonidine and should be considered as a starting point for this compound method development.[3] |
Experimental Protocols
General Tissue Homogenization Protocol
This protocol is a general starting point for the extraction of this compound from solid biological tissues such as the liver or brain.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Homogenization buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
Procedure:
-
Accurately weigh a portion of the frozen tissue sample.
-
Add a 3-5 fold volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until no visible particles remain.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for subsequent extraction.
Sample Preparation and Extraction Protocols
SPE is a robust method for cleaning up and concentrating analytes from complex matrices.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Loading: Load the plasma or urine sample (pre-treated with an internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS or ethyl acetate for GC-MS) for analysis.
LLE is a classic and effective method for sample cleanup.
Materials:
-
Plasma sample
-
Extraction solvent (e.g., diethyl ether)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of plasma, add an internal standard.
-
Add 5 mL of diethyl ether.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
GC-MS Analysis Protocol (General)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: e.g., 5% phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions (Starting Point):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/minute to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
MS Conditions (Starting Point):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound and the internal standard.
LC-MS/MS Analysis Protocol (General)
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
LC Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Start with 5% B, hold for 0.5 min
-
Linearly increase to 95% B over 3 min
-
Hold at 95% B for 1 min
-
Return to 5% B and re-equilibrate for 1.5 min
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Starting Point):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for developing and validating a bioanalytical method for this compound.
References
- 1. Sensitive determination of pethidine in body fluids by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pepolska.pl [pepolska.pl]
- 3. Validation of a HPLC-ESI MS/MS method for the determination of clonidine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Effective Pempidine Dosage for Central Nicotine Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pempidine, a nicotinic acetylcholine receptor (nAChR) antagonist, has been investigated for its potential to counteract the central effects of nicotine. As a tertiary amine, it can cross the blood-brain barrier, making it a candidate for mitigating nicotine's addictive properties within the central nervous system. These application notes provide a summary of preclinical data on this compound's efficacy in antagonizing nicotine-induced behaviors in animal models, detailed protocols for relevant assays, and a visualization of the underlying signaling pathways. The information is intended to guide researchers in designing experiments to further elucidate the therapeutic potential of this compound and determine effective dosages. Notably, there is a lack of clinical trial data for this compound in the context of smoking cessation in humans.
Introduction
Nicotine, the primary psychoactive component in tobacco, exerts its effects by binding to nAChRs in the brain. This interaction triggers the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is critically involved in the rewarding and addictive properties of nicotine.[1] Central nAChR antagonists that can cross the blood-brain barrier, such as this compound, offer a potential therapeutic strategy for nicotine dependence by blocking these effects.
This compound acts as a noncompetitive antagonist at nicotinic receptors, meaning it does not directly compete with nicotine for the same binding site.[2][3] Preclinical studies have demonstrated its ability to antagonize various central effects of nicotine, including alterations in locomotor activity, antinociception, and changes in striatal dopamine metabolism.[4][5] These notes compile and present key quantitative data from these studies and provide standardized protocols for the behavioral assays used to assess this compound's efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effective dosage of this compound in antagonizing nicotine's central effects in mice.
Table 1: this compound Dosage and Efficacy in Antagonizing Nicotine-Induced Depression of Spontaneous Activity
| This compound Dose (mg/kg, i.p.) | Nicotine ED₅₀ (mg/kg) for Depression of Spontaneous Activity | Fold-Increase in Nicotine ED₅₀ | Reference |
| 0 | 0.73 | - | |
| 3 | Not explicitly stated, but produced a 4.7-fold increase | 4.7 |
Table 2: this compound Dosage and Efficacy in Antagonizing Nicotine-Induced Antinociception
| This compound Dose (mg/kg, i.p.) | Effect on Nicotine-Induced Antinociception | Reference |
| Not specified | Decreased the maximum effect of nicotine, suggesting noncompetitive antagonism |
Table 3: this compound Dosage and Effect on Nicotine-Induced Changes in Striatal Dopamine Metabolites
| This compound Dose (mg/kg, i.p.) | Nicotine Administration | Effect on Striatal DOPAC Content | Reference |
| 0.6 | 3 mg/kg, s.c. (four times) | Did not antagonize the nicotine-induced increase | |
| 20 | 3 mg/kg, s.c. (four times) | Antagonized the nicotine-induced increase |
i.p. - Intraperitoneal; s.c. - Subcutaneous; ED₅₀ - Half-maximal effective dose; DOPAC - 3,4-Dihydroxyphenylacetic acid
Experimental Protocols
The following are detailed, representative protocols for the key behavioral assays used to evaluate the central nicotine antagonism of this compound in mice. These protocols are based on standard laboratory procedures and should be adapted as needed.
Protocol 1: Assessment of Spontaneous Locomotor Activity
Objective: To evaluate the effect of this compound on nicotine-induced depression of spontaneous locomotor activity.
Materials:
-
Male ICR mice
-
Nicotine solution (e.g., nicotine tartrate salt dissolved in saline)
-
This compound solution (dissolved in saline)
-
Saline solution (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams to automatically record movement
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into an open field activity chamber and allow for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound (e.g., 0.6, 3, or 20 mg/kg, i.p.) or saline vehicle.
-
After a predetermined pretreatment time (e.g., 15 minutes), administer nicotine (e.g., 0.75 mg/kg, s.c.) or saline.
-
-
Data Collection: Immediately after nicotine administration, place the mice back into the activity chambers and record locomotor activity for a set duration (e.g., 30 minutes). Key parameters to measure include total distance traveled, number of horizontal movements, and time spent mobile.
-
Data Analysis: Compare the locomotor activity of the different treatment groups (saline/saline, saline/nicotine, this compound/saline, this compound/nicotine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Antinociception (Hot-Plate Test)
Objective: To determine if this compound antagonizes the analgesic (antinociceptive) effects of nicotine.
Materials:
-
Male ICR mice
-
Nicotine solution
-
This compound solution
-
Saline solution
-
Hot-plate apparatus set to a constant temperature (e.g., 55°C)
-
Timer
Procedure:
-
Baseline Latency: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Administer this compound or saline vehicle (i.p.).
-
After the pretreatment time, administer nicotine or saline (s.c.).
-
-
Post-Treatment Latency: At the time of peak nicotine effect (e.g., 10-15 minutes post-injection), place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between treatment groups.
Visualizations
Nicotinic Receptor Signaling Pathway in Dopamine Release
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 4. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes: Characterizing the Antagonistic Properties of Pempidine at Nicotinic Acetylcholine Receptors
Introduction
Pempidine is a nicotinic antagonist that acts as a ganglionic blocker, historically used as an oral treatment for hypertension.[1][2] Today, it serves primarily as an experimental tool to study the function and pharmacology of nicotinic acetylcholine receptors (nAChRs).[3] As a non-competitive antagonist, this compound blocks the ion channel of nAChRs, thereby inhibiting the actions of acetylcholine and other nicotinic agonists.[3][4] Its antagonistic properties extend to various nAChR subtypes, making it a valuable probe for investigating cholinergic signaling pathways.
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to characterize the antagonistic profile of this compound. The experimental workflow progresses from initial in vitro binding and functional assays to in vivo validation, offering a systematic approach to defining its potency, selectivity, and physiological effects.
Experimental Design Overview
A typical workflow for characterizing a receptor antagonist like this compound involves a multi-step process. It begins with quantifying the compound's affinity for the target receptor, followed by assessing its functional impact on receptor activity in vitro. Finally, in vivo models are used to confirm target engagement and evaluate the physiological consequences of the antagonism.
Part 1: In Vitro Characterization
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for specific nAChR subtypes by measuring its ability to compete with a known radiolabeled ligand.
Workflow: Radioligand Binding Assay
References
Application Notes and Protocols for Utilizing Pempidine in Autonomic Ganglia Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine, a pentamethylpiperidine derivative, is a potent and long-acting ganglionic blocking agent. Its primary mechanism of action is the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) within autonomic ganglia. This blockade inhibits neurotransmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.[1][2] Due to its efficacy when administered orally and its prolonged duration of action, this compound serves as a valuable tool in physiological and pharmacological research to investigate the function and regulation of the autonomic nervous system.[1][2]
These application notes provide detailed protocols for utilizing this compound in key experimental models to study autonomic ganglia function, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available on the effects of this compound.
Table 1: Antagonism of Nicotine-Induced Effects by this compound
| Parameter | Agonist | This compound Dose (mg/kg) | Effect | Reference |
| Depression of Spontaneous Activity (ED50) | Nicotine (0.73 mg/kg) | 3 | 4.7-fold increase in Nicotine ED50 | [1] |
Table 2: Comparative Ganglionic Blocking Potency
| Preparation | Comparison Drug | Relative Potency | Reference |
| Cat Nictitating Membrane (preganglionic stimulation) | Hexamethonium | Similar potency | |
| General Ganglionic Activity | Mecamylamine | Approximately twice as active |
Experimental Protocols
Protocol 1: Isolated Guinea-Pig Ileum Preparation for Studying Nicotinic Receptor Antagonism
This protocol describes the use of an isolated guinea-pig ileum preparation to assess the antagonistic effect of this compound on nicotine-induced smooth muscle contractions.
1. Tissue Preparation: a. Humanely euthanize a guinea pig in accordance with institutional guidelines. b. Open the abdominal cavity and excise a segment of the terminal ileum. c. Place the excised tissue in a petri dish containing warm, aerated Tyrode's solution. d. Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents. e. Carefully trim away the mesentery and prepare segments of 2-3 cm in length.
2. Organ Bath Setup: a. Mount the ileum segment in a 20 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2). b. Attach one end of the tissue to a holder and the other end to an isometric force transducer. c. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
3. Experimental Procedure: a. Nicotine Dose-Response Curve (Control): i. After equilibration, add nicotine to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 µM) and increasing in a stepwise manner until a maximal contraction is achieved. ii. Record the contractile response at each concentration. iii. Wash the tissue thoroughly with Tyrode's solution until the baseline tension is restored. b. This compound Incubation: i. Add the desired concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes). c. Nicotine Dose-Response Curve (in the presence of this compound): i. In the continued presence of this compound, repeat the cumulative nicotine dose-response curve as described in step 3a. d. Data Analysis: i. Plot the nicotine concentration-response curves in the absence and presence of this compound. ii. The rightward shift of the dose-response curve in the presence of this compound indicates competitive antagonism, while a depression of the maximal response suggests a non-competitive component.
Protocol 2: In Vivo Cat Nictitating Membrane Preparation for Assessing Ganglionic Blockade
This in vivo preparation is a classic model to study the effects of drugs on sympathetic ganglionic transmission.
1. Animal Preparation: a. Anesthetize a cat with an appropriate anesthetic agent (e.g., pentobarbitone sodium) following institutional guidelines. b. Insert a tracheal cannula for artificial respiration if necessary. c. Cannulate a femoral vein for intravenous drug administration and a femoral artery to monitor blood pressure. d. Isolate the cervical sympathetic trunk on one side. Place stimulating electrodes on the preganglionic nerve fibers. e. Attach the nictitating membrane to a force-displacement transducer to record contractions.
2. Experimental Procedure: a. Preganglionic Stimulation: i. Stimulate the preganglionic sympathetic nerve with supramaximal square-wave pulses at a set frequency (e.g., 5-10 Hz) for a short duration to elicit a contraction of the nictitating membrane. ii. Record the baseline contractile response to preganglionic stimulation. b. This compound Administration: i. Administer this compound intravenously at the desired dose. c. Post-Pempidine Stimulation: i. After a suitable interval for the drug to take effect, repeat the preganglionic nerve stimulation and record the contractile response. d. Postganglionic Stimulation (Control): i. To confirm that the effect of this compound is at the ganglion and not on the postganglionic nerve or the smooth muscle, place the stimulating electrodes on the postganglionic fibers and repeat the stimulation before and after this compound administration. A ganglionic blocker should have minimal effect on the response to postganglionic stimulation. e. Data Analysis: i. Quantify the reduction in the contractile response of the nictitating membrane to preganglionic stimulation after this compound administration. This reduction is indicative of the degree of ganglionic blockade.
Protocol 3: In Vivo Blood Pressure and Heart Rate Monitoring in Rats
This protocol outlines the procedure for assessing the cardiovascular effects of this compound in conscious, unrestrained rats using telemetry.
1. Animal Preparation and Surgical Implantation: a. Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta of the rat under aseptic conditions and appropriate anesthesia. b. Allow the animal to recover from surgery for at least one week before the experiment.
2. Experimental Procedure: a. Baseline Recording: i. Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for a sufficient period (e.g., 30-60 minutes) to establish a stable baseline. b. This compound Administration: i. Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses in different groups of animals. c. Post-Dose Recording: i. Continuously monitor and record blood pressure and heart rate for several hours after drug administration to capture the onset, magnitude, and duration of the cardiovascular effects. d. Data Analysis: i. Calculate the change in mean arterial pressure and heart rate from baseline at different time points for each dose of this compound. ii. Construct dose-response curves for the hypotensive and bradycardic effects of this compound.
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for the Use of Pempidine in Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pempidine, a nicotinic acetylcholine receptor (nAChR) antagonist, in the study of gastrointestinal (GI) motility. This document outlines the mechanism of action of this compound, its applications in both in vitro and in vivo models of GI motility, and detailed protocols for its use.
Introduction to this compound
This compound is a ganglionic blocking agent that acts as an antagonist of nicotinic acetylcholine receptors.[1] These receptors are crucial in mediating neurotransmission in the autonomic nervous system, including the enteric nervous system (ENS) which governs GI motility. By blocking nAChRs, this compound can be a valuable tool to investigate the role of cholinergic nicotinic pathways in the regulation of peristalsis, gastric emptying, and intestinal transit.
Mechanism of Action
This compound functions by blocking the action of acetylcholine at nicotinic receptors located on postganglionic neurons in both the sympathetic and parasympathetic nervous systems, as well as on intrinsic neurons within the ENS. This blockade inhibits the excitatory neurotransmission that is essential for coordinated muscle contractions and relaxations required for normal GI motility. Presynaptic nAChRs are also present on myenteric neurons and are involved in a positive feedback loop for acetylcholine release; this compound can inhibit this process.
Applications in Gastrointestinal Motility Research
This compound can be employed in a variety of experimental settings to elucidate the role of nicotinic cholinergic signaling in GI function:
-
Investigating the role of nicotinic receptors in peristalsis: By observing the effect of this compound on the peristaltic reflex in isolated intestinal segments, researchers can determine the contribution of nicotinic pathways to this fundamental motile process.
-
Differentiating between nicotinic and muscarinic receptor effects: In conjunction with muscarinic antagonists like atropine, this compound can help dissect the specific roles of the two types of cholinergic receptors in GI motility.
-
Studying the effects of nicotinic agonists: this compound can be used to block the effects of nicotine or other nicotinic agonists, confirming that their actions are mediated through nAChRs.
-
Elucidating the mechanism of action of novel prokinetic or anti-motility agents: If a new compound's effect on GI motility is altered by this compound, it suggests an interaction with the nicotinic cholinergic system.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data for the use of this compound in gastrointestinal motility studies.
| Parameter | Animal Model | Dosage/Concentration | Route of Administration | Observed Effect |
| In Vivo Studies | ||||
| Intestinal Transit | Mouse | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Inhibition of charcoal meal transit |
| Gastric Emptying | Rat | 2 - 5 mg/kg | Oral (p.o.) | Delay in gastric emptying of a non-nutrient liquid meal |
| In Vitro Studies | ||||
| Nicotinic Receptor Blockade | Guinea Pig Ileum | 1 - 10 µM | In organ bath | Inhibition of nicotine-induced contractions |
| Peristaltic Reflex | Guinea Pig Ileum | 5 - 20 µM | In organ bath | Inhibition of pressure-induced peristaltic contractions |
Experimental Protocols
In Vitro Study: Investigation of this compound's Effect on Nicotine-Induced Contractions in the Isolated Guinea Pig Ileum
This protocol details the use of an isolated organ bath to assess the antagonistic effect of this compound on nicotine-induced contractions of the guinea pig ileum.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (or Tyrode's solution)
-
This compound tartrate
-
Nicotine hydrogen tartrate
-
Isolated organ bath system with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved animal care protocols.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution bubbled with carbogen gas.
-
Gently flush the lumen of the ileum segment to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount an ileum segment in a 10-20 mL isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 0.5 - 1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Record a stable baseline.
-
Construct a cumulative concentration-response curve for nicotine (e.g., 10⁻⁷ M to 10⁻⁴ M) by adding increasing concentrations of nicotine to the organ bath.
-
After the maximum response is achieved, wash the tissue extensively until the baseline is restored.
-
Incubate the tissue with this compound (e.g., 1 µM, 5 µM, or 10 µM) for 20-30 minutes.
-
In the presence of this compound, repeat the cumulative concentration-response curve for nicotine.
-
Wash the tissue and repeat the protocol with different concentrations of this compound if required.
-
-
Data Analysis:
-
Measure the amplitude of contractions in response to each concentration of nicotine in the absence and presence of this compound.
-
Plot the concentration-response curves and compare the EC₅₀ values and maximum responses. A rightward shift in the nicotine concentration-response curve in the presence of this compound indicates competitive antagonism.
-
In Vivo Study: Assessment of this compound's Effect on Gastrointestinal Transit in Mice using the Charcoal Meal Method
This protocol describes an in vivo method to evaluate the effect of this compound on the rate of gastrointestinal transit in mice.
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
This compound tartrate
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Oral gavage needles
-
Dissection tools
Procedure:
-
Animal Preparation:
-
Fast the mice for 12-18 hours before the experiment, with free access to water.
-
Divide the mice into control and treatment groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection to the respective groups.
-
Wait for a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution.
-
-
Charcoal Meal Administration:
-
Administer a charcoal meal (e.g., 0.1 mL/10 g body weight) to each mouse via oral gavage.
-
Record the time of charcoal administration.
-
-
Assessment of Transit:
-
After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Carefully dissect the abdomen and expose the entire gastrointestinal tract from the stomach to the rectum.
-
Measure the total length of the small intestine (from the pyloric sphincter to the ileocecal junction).
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the mean gastrointestinal transit percentage between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the percentage of transit in the this compound group indicates an inhibitory effect on gastrointestinal motility.
-
Mandatory Visualizations
References
Pempidine's Role in Neuromuscular Junction Transmission Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine, a nicotinic acetylcholine receptor (nAChR) antagonist, has historically been utilized as a ganglion-blocking agent. However, its activity extends to the neuromuscular junction (NMJ), where it serves as a valuable tool for investigating the intricacies of synaptic transmission. These application notes provide a comprehensive overview of this compound's mechanism of action at the NMJ, detailed protocols for its use in relevant experimental models, and a summary of its observed effects. This compound's primary action at the neuromuscular junction is the blockade of postsynaptic nicotinic acetylcholine receptors, leading to a reduction in the efficacy of neuromuscular transmission.[1]
Mechanism of Action at the Neuromuscular Junction
This compound acts as a non-depolarizing neuromuscular blocking agent. Its primary mechanism involves the blockade of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle fiber. This action is similar to that of tubocurarine.[1] Evidence suggests that this compound may exhibit non-competitive antagonism, potentially by binding to a site within the ion channel of the nAChR rather than directly competing with acetylcholine (ACh) for its binding site. This "open-channel blockade" would prevent ion flow even when ACh is bound to the receptor, thus inhibiting depolarization of the muscle membrane and subsequent muscle contraction. At concentrations insufficient to cause a complete block, this compound has been observed to increase the twitch response of the rat diaphragm.[1]
Signaling Pathway of Neuromuscular Transmission and this compound's Site of Action
References
Troubleshooting & Optimization
Pempidine stability in solution and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pempidine in solution and recommended long-term storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound stock solutions?
A1: For reliable and reproducible experimental results, it is crucial to adhere to appropriate storage conditions. Based on available data, the following storage periods are recommended for this compound stock solutions[1]:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
It is best practice to prepare fresh working solutions for in vivo experiments on the day of use[1]. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot stock solutions into single-use volumes.
Q2: I observe precipitation in my this compound solution. What should I do?
A2: Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or if the temperature of the solution decreases. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution[1]. If the precipitate does not redissolve, it may indicate degradation or the formation of insoluble salts. In such cases, it is recommended to prepare a fresh solution.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively published, it is a general good practice to protect all research compounds from light to minimize the risk of photodegradation[3]. Therefore, it is recommended to store this compound solutions in amber vials or containers wrapped in aluminum foil and to minimize exposure to ambient light during handling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions daily. Ensure stock solutions are stored correctly and within their recommended shelf-life. Perform a stability check of your solution under experimental conditions. |
| Appearance of unknown peaks in HPLC/UPLC analysis. | This compound degradation. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to resolve this compound from its degradants. |
| Gradual decrease in the concentration of stock solution over time. | Chemical instability under the current storage conditions. | Re-evaluate your storage conditions. For long-term storage, -80°C is recommended. Ensure the solvent is of high purity and anhydrous if necessary. |
Stability Data Summary
The following tables provide a summary of recommended storage conditions and hypothetical stability data for this compound under various stress conditions. This data is representative and should be used as a guideline for designing and interpreting your own stability studies.
Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Storage Duration | Reference |
| DMSO | -80°C | 6 months | |
| DMSO | -20°C | 1 month | |
| Ethanol | -20°C | 1 month (inferred) | |
| Saline (for in-vivo) | 4°C | Prepare fresh daily |
Table 2: Representative Data from a Forced Degradation Study of this compound
| Stress Condition | Time | This compound Remaining (%) | Observations |
| 0.1 M HCl | 24 hours | 85.2% | Significant degradation observed. |
| 0.1 M NaOH | 24 hours | 78.5% | More pronounced degradation than in acidic conditions. |
| 3% H₂O₂ | 24 hours | 92.1% | Moderate degradation under oxidative stress. |
| Heat (60°C) | 48 hours | 95.8% | Relatively stable to thermal stress in solid form. |
| Photolytic (UV light) | 24 hours | 89.7% | Shows susceptibility to photodegradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place 5-10 mg of solid this compound in a vial and heat at 60°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method such as HPLC or UPLC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Calculate the percentage of this compound remaining.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, and robust.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for this compound solution storage.
References
How to improve the solubility of Pempidine for research use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Pempidine for research applications. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
This compound is a ganglion-blocking drug that acts as a nicotinic acetylcholine receptor antagonist.[1] For research purposes, achieving appropriate concentrations in aqueous solutions for in vitro and in vivo studies can be challenging due to the physicochemical properties of its free base form. The free base of this compound is a liquid at room temperature and is generally considered to be insoluble in water.[2][3] This poor aqueous solubility can lead to issues with stock solution preparation, precipitation in cell culture media, and inconsistent experimental results.
Q2: What are the different forms of this compound available and how do they differ in solubility?
This compound is available as a free base and in several salt forms, most commonly as this compound Hydrochloride and this compound Tartrate.[4] Salt formation is a common strategy to improve the aqueous solubility of basic compounds like this compound.
-
This compound (Free Base): A liquid that is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[5]
-
This compound Hydrochloride (C₁₀H₂₁N·HCl): A crystalline solid that is soluble in water and alcohol.
-
This compound Tartrate (C₁₀H₂₁N·C₄H₆O₆): A crystalline solid that is soluble in alcohol and moderately soluble in water.
For experiments requiring aqueous solutions, using a salt form of this compound is highly recommended.
Q3: How does pH influence the solubility of this compound?
This compound is a weak base with a high pKa of 11.25. This means that at physiological pH (around 7.4), it will be predominantly in its protonated, charged form. According to the Henderson-Hasselbalch equation, the charged form of a compound is generally more water-soluble than the neutral form. Therefore, in acidic to neutral aqueous solutions, where this compound is protonated, its solubility is significantly increased. Conversely, in basic solutions (pH > 11.25), it will be in its less soluble, uncharged free base form.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems researchers may encounter when preparing this compound solutions.
Issue 1: My this compound (free base) is not dissolving in my aqueous buffer.
-
Cause: The free base of this compound has very low solubility in water.
-
Solution:
-
Use an organic solvent for stock solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. This compound is highly soluble in DMSO, with concentrations of up to 100 mg/mL achievable with sonication.
-
Consider a salt form: If your experimental design allows, switch to this compound Hydrochloride or this compound Tartrate, which are more water-soluble.
-
pH adjustment: If you must use the free base in an aqueous solution, acidify the buffer. Lowering the pH well below the pKa of 11.25 will promote the formation of the more soluble protonated form.
-
Issue 2: A precipitate forms when I dilute my DMSO stock of this compound into cell culture media.
-
Cause: This "crashing out" effect occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.
-
Solution:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Use a salt form: A water-soluble salt form is less likely to precipitate upon dilution.
-
Optimize the dilution process:
-
Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid mixing.
-
Perform serial dilutions in the media rather than a single large dilution step.
-
-
Increase the co-solvent concentration: For some experiments, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may be tolerated by the cells and can help maintain solubility. However, always run a vehicle control to account for any solvent effects.
-
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its common salt forms. Note that precise quantitative values for all solvents are not always available in the literature.
| Compound Form | Solvent | Solubility | Molar Solubility (approx.) | Citation(s) |
| This compound (Free Base) | Water | Insoluble | - | |
| DMSO | ≥ 2.5 mg/mL | ≥ 16.10 mM | ||
| DMSO (with sonication) | 100 mg/mL | 644.00 mM | ||
| Toluene | Soluble | - | ||
| Dimethylformamide | Soluble | - | ||
| This compound Hydrochloride | Water | Soluble | - | |
| Alcohol | Soluble | - | ||
| This compound Tartrate | Water | Moderately Soluble | - | |
| Alcohol | Soluble | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (Free Base) Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound free base, which can then be diluted for various in vitro assays.
Materials:
-
This compound (free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound free base. For example, to prepare 1 mL of a 100 mM stock solution, weigh 15.53 mg of this compound (Molecular Weight: 155.28 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For this example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a sonicating water bath for 5-10 minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol provides a stepwise method for diluting a concentrated DMSO stock of this compound into aqueous cell culture medium to minimize precipitation.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or serum-free medium. For example, dilute the 100 mM stock 1:10 in DMSO to create a 10 mM solution.
-
Final Dilution:
-
Add the required volume of pre-warmed complete cell culture medium to a sterile tube.
-
While gently vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) dropwise. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM intermediate stock solution. This will result in a final DMSO concentration of 0.1%.
-
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH and the ionization state of this compound.
References
Troubleshooting unexpected effects of Pempidine on animal body temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of Pempidine on animal body temperature during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ganglionic blocking agent.[1][2] Its primary mechanism of action is as a nicotinic acetylcholine receptor (nAChR) antagonist.[3] By blocking these receptors in the autonomic ganglia, it inhibits the transmission of signals in both the sympathetic and parasympathetic nervous systems.[3]
Q2: Is it normal to observe changes in body temperature after administering this compound?
Yes, it is not unexpected to observe changes in body temperature. As a ganglionic blocker, this compound can interfere with the autonomic nervous system's ability to regulate body temperature.
Q3: What is the most likely effect of this compound on body temperature?
The most probable effect of this compound, particularly at higher doses, is a decrease in body temperature (hypothermia). This is because ganglionic blockade can lead to vasodilation and reduced metabolic heat production.
Q4: Can this compound cause an increase in body temperature (hyperthermia)?
While less common, it is not impossible. The autonomic nervous system's role in thermoregulation is complex. In some specific experimental contexts or in interaction with other substances, paradoxical effects could occur. However, the primary expected effect is hypothermia.
Troubleshooting Guide
Issue: Unexpected Hypothermia Observed After this compound Administration
-
Possible Cause 1: High Dose of this compound.
-
Troubleshooting Step: Review the dosage of this compound administered. Higher doses are more likely to induce hypothermia. Consider performing a dose-response study to determine the threshold for significant temperature drops in your animal model.
-
-
Possible Cause 2: Ambient Temperature.
-
Troubleshooting Step: Ensure the ambient temperature of the animal housing and experimental area is within the thermoneutral zone for the species being studied. A cooler environment can exacerbate drug-induced hypothermia.
-
-
Possible Cause 3: Animal Model Susceptibility.
-
Troubleshooting Step: Different species and even strains of animals can have varying sensitivities to ganglionic blockade. Review literature specific to your animal model's response to nAChR antagonists.
-
-
Possible Cause 4: Interaction with Other Compounds.
-
Troubleshooting Step: If this compound is being co-administered with other drugs, consider the potential for synergistic effects on thermoregulation.
-
Issue: No Significant Change in Body Temperature Observed
-
Possible Cause 1: Low Dose of this compound.
-
Troubleshooting Step: The administered dose may be below the threshold to induce a measurable change in body temperature. A dose-escalation study may be necessary.
-
-
Possible Cause 2: Compensatory Mechanisms.
-
Troubleshooting Step: The animal's physiological compensatory mechanisms might be counteracting the effect of the drug at the given dose.
-
-
Possible Cause 3: Insensitive Measurement Technique.
-
Troubleshooting Step: Ensure your method for measuring body temperature is sensitive enough to detect subtle changes. For mice, rectal probes or implantable telemetry devices are recommended for accuracy.
-
Data Presentation
Table 1: Illustrative Dose-Dependent Effect of this compound on Rectal Temperature in Mice
| This compound Dose (mg/kg, i.p.) | Mean Change in Rectal Temperature (°C) | Time to Nadir (minutes) |
| 1 | -0.2 ± 0.1 | 30 |
| 5 | -0.8 ± 0.3 | 45 |
| 10 | -1.5 ± 0.5 | 60 |
| 20 | -2.5 ± 0.7 | 60 |
Note: This table is an illustrative summary based on the known effects of high-dose this compound and general principles of ganglionic blockade. Actual results may vary depending on the specific experimental conditions and animal model.
Experimental Protocols
Protocol: Measurement of Body Temperature in Mice Following this compound Administration
-
Animal Acclimation:
-
House mice in a temperature- and humidity-controlled environment for at least one week prior to the experiment.
-
Ensure the ambient temperature is within the thermoneutral zone for mice (typically 26-30°C).
-
-
Baseline Temperature Measurement:
-
Gently restrain the mouse.
-
Insert a lubricated rectal probe to a consistent depth (e.g., 2 cm) and record the baseline temperature. Alternatively, use a pre-implanted telemetry device for continuous monitoring.
-
-
This compound Administration:
-
Prepare the desired concentration of this compound in a sterile saline solution.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Administer a vehicle control (saline) to a separate group of animals.
-
-
Post-Administration Temperature Monitoring:
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-injection.
-
If using telemetry, record data continuously.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Compare the temperature changes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's effect on thermoregulation.
Caption: Experimental workflow for assessing this compound's effect on body temperature.
Caption: Troubleshooting logic for unexpected hypothermia.
References
- 1. Pharmacological properties of this compound (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Pempidine Concentration for Effective Nicotinic Receptor Blockade
Welcome to the technical support center for researchers utilizing Pempidine in nicotinic acetylcholine receptor (nAChR) studies. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in optimizing your experimental protocols for effective nicotinic receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nicotinic antagonist that functions as a ganglionic blocker.[1][2][3][4] This means it non-selectively blocks nicotinic acetylcholine receptors in the autonomic ganglia, affecting both sympathetic and parasympathetic neurotransmission.[1] Evidence suggests that this compound can exhibit both competitive and non-competitive antagonism depending on the specific context and concentration used.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: Due to a lack of specific publicly available IC50 values for this compound across different nAChR subtypes, determining a precise starting concentration can be challenging. However, based on binding affinity (Ki) estimates, a starting range of 100 nM to 10 µM is recommended for initial in vitro experiments. The Ki of this compound is estimated to be 1-2 orders of magnitude higher than its arylthis compound analogs, which have Ki values in the low nanomolar range (1.4 nM and 5.0 nM). This suggests a Ki for this compound in the range of 140-500 nM. Optimization will be necessary depending on the cell type, receptor expression levels, and the specific assay being performed.
Q3: How should I prepare my this compound stock solution?
A3: this compound can be prepared in various solvents. A common approach is to create a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your aqueous assay buffer. For in vivo studies, specific solvent systems have been described, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure complete dissolution; sonication or gentle heating may be required. Always prepare fresh working solutions for in vivo experiments on the day of use.
Q4: What are the recommended storage conditions for this compound?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q5: Are there any known off-target effects of this compound?
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that specific IC50 and pA2 values for individual nAChR subtypes are not widely reported in the literature.
Table 1: this compound Binding Affinity
| Parameter | Value | Receptor Subtype(s) | Comments |
| Estimated Kᵢ | 140 - 500 nM | General nAChRs | This is an estimation based on the reported Ki values of more potent arylthis compound analogs. |
Table 2: In Vivo Dosage
| Animal Model | Dosage Range | Route of Administration | Observed Effect |
| Mice | 0.6 - 20 mg/kg | Intraperitoneal (i.p.) | Antagonism of nicotine-induced effects. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak receptor blockade observed. | - Insufficient this compound concentration: The effective concentration may be higher for your specific system. - Compound degradation: Improper storage or handling of this compound stock. - Low receptor expression: The target cells may have low levels of nAChRs. - Assay sensitivity: The assay may not be sensitive enough to detect the blockade. | - Perform a dose-response curve with a wider concentration range of this compound (e.g., up to 100 µM). - Prepare a fresh stock solution of this compound. - Verify receptor expression levels in your cell line or tissue preparation using techniques like Western blotting or qPCR. - Optimize your assay conditions (e.g., incubation time, agonist concentration). |
| High variability between replicates. | - Incomplete dissolution of this compound: Precipitation of the compound in the assay buffer. - Pipetting errors: Inaccurate dispensing of reagents. - Cell plating inconsistency: Uneven cell density across wells. | - Ensure complete dissolution of this compound in the final assay buffer. Consider using a vehicle control with the same final solvent concentration. - Use calibrated pipettes and ensure proper mixing. - Ensure a homogenous cell suspension and consistent cell seeding. |
| Unexpected or off-target effects. | - Interaction with other receptors: As noted, potential interaction with NMDA receptors at higher concentrations. - Cytotoxicity: High concentrations of this compound or the solvent may be toxic to the cells. | - If NMDA receptors are present in your system, consider using a more selective nAChR antagonist as a control. - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. |
| Competitive vs. Non-competitive antagonism is unclear. | - Mechanism of action: this compound can exhibit both modes of antagonism. | - To investigate the mode of antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of this compound. A parallel rightward shift with no change in the maximum response is indicative of competitive antagonism. |
Experimental Protocols
Radioligand Binding Assay for Kᵢ Determination
This protocol provides a general framework for determining the binding affinity (Kᵢ) of this compound for a specific nAChR subtype using a competitive binding assay.
Materials:
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Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radiolabeled nAChR ligand (e.g., [³H]-Epibatidine, [³H]-Nicotine).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
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96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known nAChR agonist like nicotine).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
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Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IC₅₀ Determination
This protocol outlines the functional characterization of this compound's antagonist activity on nAChRs expressed in Xenopus oocytes.
Materials:
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Xenopus laevis oocytes.
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cRNA for the nAChR subunits of interest.
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Microinjection setup.
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TEVC amplifier and data acquisition system.
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Recording chamber and perfusion system.
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Recording solution (e.g., ND96).
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Agonist (e.g., Acetylcholine).
-
This compound.
Procedure:
-
Inject the nAChR cRNA into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
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Clamp the membrane potential at a holding potential (e.g., -70 mV).
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Apply a fixed concentration of the agonist (e.g., the EC₅₀ concentration) to elicit a baseline inward current.
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Co-apply the agonist with varying concentrations of this compound and record the resulting currents.
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Measure the peak current amplitude in the presence and absence of this compound.
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Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Simplified nAChR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound's activity.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
Identifying and minimizing off-target effects of Pempidine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize off-target effects of Pempidine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] It functions as a ganglionic blocker, meaning it blocks the action of acetylcholine at autonomic ganglia, thereby inhibiting transmission in both the sympathetic and parasympathetic nervous systems.[2] It is considered a non-competitive antagonist of nAChRs.
Q2: What are the known or suspected off-target effects of this compound?
A2: While comprehensive public off-target screening data for this compound is limited, its chemical structure, a substituted piperidine, suggests potential interactions with other receptor families. Researchers should consider the following as potential off-target classes:
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Muscarinic Acetylcholine Receptors (mAChRs): Due to structural similarities with other piperidine-based ligands that interact with mAChRs, this is a plausible off-target.[4]
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Sigma Receptors (σ1 and σ2): The piperidine moiety is a common scaffold in ligands that bind to sigma receptors.
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Cardiac Ion Channels (e.g., hERG): As a standard part of safety pharmacology, assessing activity at cardiac ion channels is crucial to de-risk potential cardiotoxicity.
-
Other amine receptors and transporters: The tertiary amine in this compound's structure could potentially interact with a range of other biogenic amine receptors or transporters.
Q3: What are the typical concentrations of this compound used in experiments?
A3: The effective concentration of this compound varies significantly between in vivo and in vitro studies. It is crucial to perform dose-response and concentration-response experiments to determine the optimal concentration for your specific model system.
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In Vivo : Doses in mice have been reported in the range of 0.6-20 mg/kg for studying its effects on the central nervous system.
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In Vitro : A starting point for in vitro cytotoxicity or functional assays could be a broad concentration range from 0.1 µM to 100 µM. It is essential to determine the lowest effective concentration that elicits the desired on-target effect to minimize the risk of off-target engagement.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Differentiating on-target from off-target effects is a critical step in validating your experimental findings. Key strategies include:
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Use of a Structurally Unrelated nAChR Antagonist: Comparing the effects of this compound with another nAChR antagonist that has a different chemical structure can help confirm that the observed phenotype is due to nAChR blockade.
-
Rescue Experiments: If possible, co-administration of a nAChR agonist should reverse the effects of this compound if they are on-target.
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Cell Lines Lacking the Target: Perform experiments in a cell line that does not express the specific nAChR subtype of interest. Any effects observed in these cells are likely off-target.
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Dose-Response/Concentration-Response Curves: Off-target effects often occur at higher concentrations than on-target effects. A steep dose-response curve may suggest a specific on-target interaction, while a shallow curve could indicate multiple, lower-affinity off-target interactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Phenotype Observed | The observed effect is due to an off-target interaction of this compound. | 1. Conduct a literature search for the observed phenotype and its known molecular drivers. 2. Perform a broad off-target screening using a commercially available panel (e.g., a safety pharmacology panel) to identify potential off-target interactions. 3. Validate predicted off-targets with specific binding or functional assays. |
| High Cytotoxicity in Cell-Based Assays | The observed cell death is a result of off-target activity rather than the intended nAChR blockade. | 1. Determine the IC50 for cytotoxicity in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Compare the cytotoxic concentration to the concentration required for nAChR antagonism. A small window between efficacy and toxicity suggests a potential off-target issue. 3. Test for cytotoxicity in a cell line that does not express nAChRs. |
| Inconsistent Results Between Experiments | Variability in experimental conditions may be unmasking off-target effects. | 1. Ensure consistent experimental parameters (e.g., cell passage number, reagent concentrations, incubation times). 2. Use a positive control (a known nAChR antagonist) and a negative control (vehicle) in every experiment. 3. Consider if a structurally similar but inactive analog of this compound is available for use as a more specific negative control. While not readily available commercially, exploring the synthesis of such a compound could be a long-term strategy. |
Quantitative Data Summary
Table 1: In Vivo Data for this compound
| Parameter | Species | Value | Route of Administration |
| LD50 (HCl salt) | Mouse | 74 mg/kg | Intravenous |
| LD50 (HCl salt) | Mouse | 125 mg/kg | Intraperitoneal |
| LD50 (HCl salt) | Mouse | 413 mg/kg | Oral |
| Effective Dose Range | Mouse | 0.6 - 20 mg/kg | Intraperitoneal |
Data sourced from
Table 2: Template for Recording Off-Target Screening Results
| Target Class | Specific Target | Assay Type | This compound Concentration(s) Tested | Result (e.g., IC50, Ki, % inhibition) |
| GPCRs | Muscarinic M1 | Radioligand Binding | ||
| Muscarinic M2 | Radioligand Binding | |||
| ... | ||||
| Ion Channels | hERG | Patch Clamp | ||
| Nav1.5 | Patch Clamp | |||
| ... | ||||
| Other | Sigma-1 Receptor | Radioligand Binding | ||
| Sigma-2 Receptor | Radioligand Binding | |||
| ... |
Experimental Protocols
Protocol 1: Assessing Off-Target Liabilities using a Commercial Screening Panel
This protocol outlines a general procedure for using a commercial service (e.g., Eurofins SafetyScreen, Reaction Biology Cardiac Safety Panel) to identify potential off-target interactions of this compound.
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Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assays will be below the provider's recommended limit (typically <0.5%).
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Panel Selection: Choose a broad screening panel that includes a diverse range of targets, such as GPCRs, ion channels, kinases, and transporters. A standard safety pharmacology panel is a good starting point.
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Concentration Selection: Select one or more concentrations of this compound for screening. A common initial screening concentration is 10 µM.
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Data Analysis: The service provider will report the percent inhibition or stimulation for each target at the tested concentration(s).
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Hit Validation: For any "hits" (typically >50% inhibition/stimulation), plan follow-up experiments, such as determining the IC50 or Ki in functional or binding assays, to confirm the interaction.
Protocol 2: Evaluating Potential Cardiotoxicity via hERG Channel Assay
This protocol describes a manual patch-clamp assay to assess the effect of this compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.
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Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
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Perform whole-cell patch-clamp recordings.
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Apply a voltage protocol to elicit hERG tail currents.
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Establish a stable baseline recording of the hERG current.
-
-
Compound Application: Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).
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Data Acquisition and Analysis:
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Measure the hERG tail current at each concentration of this compound.
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Calculate the percentage of channel inhibition at each concentration compared to the baseline.
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Generate a concentration-response curve and calculate the IC50 value.
-
Visualizations
Caption: On-target effect of this compound on nicotinic acetylcholine receptor signaling.
References
Technical Support Center: Managing and Interpreting Pempidine-Induced Tremors in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information for managing and interpreting pempidine-induced tremors in animal studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce tremors?
A1: this compound is a ganglion-blocking agent that functions as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] It can cross the blood-brain barrier and exert effects on the central nervous system (CNS).[2][3] The tremors are a central effect that occurs at near-toxic doses, likely due to the widespread blockade of nAChRs that play a crucial role in modulating neurotransmitter release and controlling motor function.[1]
Q2: What is the primary mechanism of action for this compound-induced tremors?
A2: The primary mechanism is the antagonism of central nAChRs. These receptors are involved in regulating the release of several key neurotransmitters, including dopamine, GABA, and glutamate, which are essential for motor control.[4] By blocking these receptors, this compound disrupts the normal balance of excitatory and inhibitory signals within motor circuits, such as the basal ganglia and olivocerebellar pathways, leading to involuntary rhythmic muscle contractions, which manifest as tremors.
Q3: Which animal models are most suitable for studying this compound-induced tremors?
A3: Rodent models, particularly mice and rats, are commonly used for studying drug-induced tremors. While specific strain comparisons for this compound are not widely published, strains commonly used in neuropharmacology studies, such as C57BL/6 mice or Sprague-Dawley and Wistar rats, are appropriate choices. It is known that the severity of drug-induced tremors can differ between mouse strains, so consistency in strain selection is critical.
Q4: What are the key safety precautions to consider when working with this compound?
A4: this compound induces tremors at doses approaching toxic levels. Therefore, it is crucial to be aware of the reported median lethal dose (LD50) values and to carefully monitor animals for signs of severe toxicity. These signs may include labored breathing, ataxia, convulsions, and severe lethargy. All procedures should be conducted in accordance with approved animal care and use protocols.
Experimental Protocols
Protocol 1: Induction of Tremors with this compound in Mice
This protocol is a recommended starting point based on available toxicological data and principles of pharmacology. Researchers should perform dose-response studies to determine the optimal dose for their specific animal strain and experimental conditions.
Materials:
-
This compound (or its salt, e.g., this compound hydrochloride)
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Standard animal cages
-
Apparatus for tremor quantification (e.g., force plate, accelerometer, or observation chamber)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
This compound Preparation: Prepare a stock solution of this compound in sterile saline. For example, to achieve a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of saline. Ensure it is fully dissolved. The solution should be prepared fresh on the day of the experiment.
-
Dose Determination: Based on the reported intraperitoneal (IP) LD50 of 125 mg/kg in mice, a starting dose range for tremor induction could be between 25-75% of the LD50 (approximately 30-90 mg/kg). A pilot study is essential to identify a dose that reliably induces tremors without causing excessive toxicity.
-
Administration: Administer the selected dose of this compound via intraperitoneal (IP) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Observation Period: Immediately after injection, place the mouse in the observation or recording chamber. This compound is rapidly absorbed, with maximum plasma concentrations in rats reached within 30 minutes of oral administration. Central effects should therefore be expected to appear within a similar timeframe following IP injection. Observe the animal for the onset, duration, and severity of tremors for at least 60-90 minutes.
Protocol 2: Quantification of Tremors
Method A: Observational Scoring
-
Place the animal in a transparent observation chamber.
-
At set time intervals (e.g., every 5 minutes for 60 minutes post-injection), score the tremor severity using a standardized rating scale.
-
A simple, effective scale is as follows:
-
0: No tremor.
-
1: Mild, intermittent tremor, often only noticeable upon handling.
-
2: Moderate tremor, visible when the animal is at rest.
-
3: Severe, continuous whole-body tremor, may be associated with some postural instability.
-
4: Very severe tremor, leading to significant motor impairment or convulsive movements.
-
Method B: Instrumental Quantification
-
For a more objective and detailed analysis, use an instrumental system such as a force plate or accelerometer-based tremor monitor.
-
Place the animal on the sensor immediately after this compound administration.
-
Record the motor activity for the desired duration (e.g., 60 minutes).
-
Analyze the data using software capable of performing a power spectral analysis. This will allow for the quantification of tremor based on:
-
Peak Frequency (Hz): The dominant frequency of the tremor.
-
Power (Amplitude): The intensity or severity of the tremor at the peak frequency.
-
Data Presentation
Quantitative data from dose-response and time-course studies should be summarized in tables for clear comparison.
Table 1: Example Dose-Response of this compound-Induced Tremors in Mice
| This compound Dose (mg/kg, IP) | Peak Tremor Score (Mean ± SEM) | Time to Peak Tremor (min, Mean ± SEM) | Incidence of Severe Adverse Effects (%) |
| Vehicle (Saline) | 0.0 ± 0.0 | N/A | 0 |
| 30 | 1.2 ± 0.3 | 25 ± 5 | 0 |
| 60 | 2.8 ± 0.4 | 20 ± 4 | 10 |
| 90 | 3.9 ± 0.2 | 15 ± 3 | 40 |
Note: Data are illustrative and should be determined empirically.
Table 2: Example Time-Course of Tremor Severity (60 mg/kg this compound, IP)
| Time Post-Injection (min) | Tremor Score (Mean ± SEM) |
| 0-5 | 0.2 ± 0.1 |
| 5-10 | 1.1 ± 0.3 |
| 10-15 | 2.1 ± 0.4 |
| 15-20 | 2.8 ± 0.4 |
| 20-25 | 2.6 ± 0.5 |
| 25-30 | 2.0 ± 0.3 |
| 30-45 | 1.5 ± 0.2 |
| 45-60 | 0.8 ± 0.2 |
Note: Data are illustrative and should be determined empirically.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or minimal tremor observed. | 1. Dose too low: Insufficient this compound reached central nAChRs. 2. Animal strain resistance: The selected strain may be less sensitive. 3. Incorrect administration: e.g., subcutaneous instead of intraperitoneal injection. | 1. Perform a dose-response study, carefully increasing the dose in small increments. 2. If possible, test a different, commonly used strain (e.g., C57BL/6). 3. Ensure proper injection technique. Confirm needle placement in the peritoneal cavity. |
| High variability in tremor response between animals. | 1. Inconsistent dosing: Inaccurate weighing of animals or calculation of injection volumes. 2. Biological variability: Natural differences in metabolism or receptor density. 3. Stress: Animal stress can influence behavioral and physiological responses. | 1. Double-check all calculations and use a calibrated scale. 2. Increase the sample size (number of animals per group) to improve statistical power. 3. Handle animals consistently and allow for adequate acclimation to the testing environment. |
| High incidence of severe adverse effects or mortality. | 1. Dose too high: The administered dose is too close to the LD50. 2. Animal health status: Underlying health issues may increase sensitivity. | 1. Immediately reduce the dose for subsequent experiments. 2. Ensure all animals are healthy and free from disease before starting the study. Monitor for signs of distress and have a clear euthanasia protocol for animals that reach humane endpoints. |
| Difficulty distinguishing tremor from general hyperactivity or seizures. | 1. Subjective scoring: Observational scoring can be subjective. 2. High dose effects: Very high doses may induce more complex motor disturbances. | 1. Use an instrumental method (force plate, accelerometer) and perform power spectral analysis to identify the characteristic frequency of the tremor. 2. Review dose levels. If seizures are suspected, consult with a veterinarian and consider EEG monitoring if appropriate. |
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of this compound-induced tremor.
References
- 1. Pharmacological properties of this compound (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism and elimination of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism and elimination of this compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Application for Nicotinic Receptor Drugs in Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preventing Pempidine degradation during experiments
Welcome to the technical support center for Pempidine. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for preventing the degradation of this compound during experiments. Here you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, with the IUPAC name 1,2,2,6,6-Pentamethylpiperidine, is a sterically hindered, cyclic tertiary amine.[1][2] It is a weak base with a pKa of 11.25.[1][3] this compound is a liquid at room temperature with a boiling point between 187-188 °C.[1] Its structure as a tertiary amine makes it generally more stable than primary and secondary amines.
Q2: What are the optimal storage conditions for this compound and its stock solutions?
To ensure the long-term stability of this compound, proper storage is crucial. For the pure compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. For stock solutions, the following storage conditions are advised to prevent degradation:
| Storage Condition | Duration | Recommendation |
| Long-term | 6 months | Store at -80°C. |
| Short-term | 1 month | Store at -20°C. |
Data sourced from MedChemExpress product information.
To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a tertiary amine and a piperidine derivative, the following degradation pathways can be anticipated, particularly under stress conditions:
-
Oxidation: The tertiary amine nitrogen and the adjacent methylene groups of the piperidine ring are susceptible to oxidation. This can lead to the formation of N-oxides and other oxidative degradation products.
-
Dealkylation: At elevated temperatures, tertiary amines can undergo dealkylation, which for this compound would involve the loss of one of its methyl groups.
-
Ring Opening: Under harsh conditions, the piperidine ring itself may undergo cleavage.
It is important to note that tertiary amines are generally considered more resistant to thermal degradation than primary and secondary amines.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of this compound in your experimental setup.
Solutions:
-
Verify Solvent Purity and pH: Ensure you are using high-purity solvents. The pH of aqueous solutions should be controlled, as extreme pH can catalyze degradation.
-
Control Temperature: Avoid exposing this compound solutions to high temperatures for extended periods.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment. If using stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
Possible Cause: Formation of this compound degradation products.
Solutions:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a stability-indicating analytical method.
-
Use a Stability-Indicating Method: Employ a validated analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, that can separate this compound from its potential degradation products.
-
Analyze Stressed Samples: Analyze samples of this compound that have been subjected to stress conditions alongside your experimental samples to help identify and characterize the unknown peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and methanol
-
HPLC system with PDA or MS detector
-
pH meter
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 70°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in methanol to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: HPLC Method for this compound Stability Analysis
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) with a gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | PDA detector (scan for optimal wavelength) or Mass Spectrometer |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Safe Handling of Pempidine
This guide provides essential safety protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pempidine. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and is toxic if swallowed.[1][2] It can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] As a member of the piperidine family, it should be handled with care, assuming it may have corrosive effects.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive assessment of PPE is critical. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 standards. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact which can lead to irritation. Gloves should be inspected before use and disposed of as hazardous waste after handling. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from accidental spills and contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent respiratory tract irritation. |
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames due to its flammability. Store it separately from incompatible materials such as strong oxidizing agents and strong acids.
Q4: How should I dispose of this compound waste?
A4: this compound waste is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.
-
Liquid Waste: Collect in a dedicated, labeled, and chemically compatible container.
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and empty containers must be placed in a designated solid hazardous waste container.
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
Do Not: Mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Never dispose of this compound down the drain.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound
Problem: A small amount of this compound has spilled on the lab bench.
Solution:
-
Alert & Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before cleanup, put on the appropriate PPE as detailed in the FAQ section.
-
Contain: For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.
-
Absorb: Add the absorbent material to the spill, working from the outside in.
-
Collect: Scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor.
Scenario 2: Accidental Exposure to this compound
Problem: A researcher has come into contact with this compound.
Solution:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicological data for the hydrochloride salt of this compound in mice.
| Route of Administration | LD50 (mg/kg) |
| Intravenous | 74 |
| Intraperitoneal | 125 |
| Oral | 413 |
Experimental Protocols
Detailed Methodology for Safe Handling of this compound
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the use of this compound. Identify potential hazards and establish appropriate control measures.
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary materials, including the required PPE.
-
Have a designated and labeled hazardous waste container ready.
-
Ensure an eyewash station and safety shower are accessible.
-
-
Handling:
-
Perform all manipulations of this compound, including weighing and dilutions, within a chemical fume hood to minimize inhalation exposure.
-
Wear the recommended PPE at all times.
-
Use compatible labware (e.g., glass, polyethylene) to avoid degradation or reaction.
-
Avoid contact with skin and eyes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Dispose of all waste, including contaminated PPE, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Hazard identification, risk assessment, and control measures.
References
Validation & Comparative
Unveiling the Antagonistic Profile of Pempidine at Nicotinic Acetylcholine Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pempidine's antagonistic activity at specific nicotinic acetylcholine receptor (nAChR) subunits against other known antagonists. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to support further research and development in nAChR pharmacology.
This guide offers a comparative analysis of this compound alongside well-characterized nAChR antagonists, Mecamylamine and Dihydro-β-erythroidine (DHβE), for which quantitative data are available. By presenting this information, we aim to provide a valuable resource for understanding the relative antagonistic profiles of these compounds.
Comparative Antagonistic Activity at nAChR Subunits
The following table summarizes the antagonistic potency (IC50/Ki values) of Mecamylamine and Dihydro-β-erythroidine (DHβE) at key neuronal nAChR subunits. For this compound, its non-competitive antagonistic nature is noted.
| Antagonist | nAChR Subtype | IC50 / Ki (µM) | Antagonism Type | Reference |
| This compound | Neuronal Subtypes | Not Available | Non-competitive | [1] |
| Mecamylamine | α3β4 | ~1.0 | Non-competitive | |
| α4β2 | ~0.3 - 1.0 | Non-competitive | ||
| α7 | ~1.0 | Non-competitive | ||
| Dihydro-β-erythroidine (DHβE) | α3β4 | ~1 | Competitive | |
| α4β2 | ~0.001 - 0.1 | Competitive | ||
| α7 | ~0.1 | Competitive |
Experimental Protocols for Validating nAChR Antagonism
The validation of antagonistic activity at specific nAChR subunits typically involves two primary experimental approaches: electrophysiology and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for characterizing the functional effects of compounds on ion channels, including nAChRs.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Oocytes are injected with cRNAs encoding the specific α and β nAChR subunits of interest (e.g., α3 and β4).
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
An oocyte expressing the target nAChR is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -50 to -70 mV).
3. Agonist and Antagonist Application:
-
A baseline response is established by applying a known nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal current (EC50).
-
To test for antagonism, the oocyte is pre-incubated with varying concentrations of the antagonist (e.g., this compound) before co-application with the agonist.
-
The reduction in the agonist-induced current in the presence of the antagonist is measured.
4. Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of inhibition of the agonist response against the antagonist concentration.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is calculated from these curves.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor. For non-competitive antagonists like this compound, which do not bind to the agonist site, these assays may not yield a direct measure of inhibitory potency using traditional competitive binding setups with radiolabeled agonists.
1. Membrane Preparation:
-
Cell lines (e.g., HEK-293 or CHO) stably expressing the nAChR subunit of interest or brain tissue homogenates are used.
-
Cell membranes containing the receptors are isolated through centrifugation.
2. Competitive Binding Assay:
-
The prepared membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine, a high-affinity nAChR agonist) at a fixed concentration.
-
Increasing concentrations of the unlabeled antagonist are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled antagonist.
-
The IC50 value is determined from the curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. As noted, this method is less suitable for non-competitive antagonists that do not share the same binding site as the radiolabeled agonist.
Visualizing the Process and Pathway
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for validating nAChR antagonism and the signaling pathway affected by this compound.
Figure 1. Experimental workflow for validating nAChR antagonism using two-electrode voltage clamp electrophysiology.
Figure 2. Simplified signaling pathway of a nicotinic acetylcholine receptor and the inhibitory action of this compound.
Conclusion
This compound's role as a non-competitive antagonist at nAChRs distinguishes it from many other well-studied competitive antagonists. While this property complicates direct quantitative comparisons of binding affinity, understanding its mechanism is crucial for the rational design of novel therapeutics targeting the nAChR system. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers investigating the nuanced pharmacology of nAChR antagonists. Further studies employing functional assays are necessary to fully elucidate the subtype selectivity and therapeutic potential of this compound and related compounds.
References
Pempidine vs. Hexamethonium: A Comparative Analysis of Ganglionic Blocking Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ganglionic blocking agents pempidine and hexamethonium, focusing on their relative potencies and the experimental methodologies used for their evaluation.
Introduction
This compound and hexamethonium are both ganglionic blocking agents that act as antagonists at nicotinic acetylcholine receptors (nAChRs) located within the autonomic ganglia. By blocking these receptors, they inhibit neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in autonomic outflow. Historically used in the management of hypertension, their primary application now lies in pharmacological research to probe the functions of the autonomic nervous system.
Comparative Potency
While direct comparative IC50 or pA2 values for this compound versus hexamethonium from a single study are elusive, data for hexamethonium and the related ganglionic blocker mecamylamine provide context for the potency of this class of drugs.
Data Presentation
The following table summarizes available quantitative data on the potency of hexamethonium and includes data on mecamylamine for comparative context.
| Compound | Test System | Agonist | Potency (IC50) | Reference |
| Hexamethonium | Cultured rat superior cervical ganglion neurons | Nicotine (0.08 mmol/L) | 0.0095 mmol/L | [1] |
| Mecamylamine | Cultured rat superior cervical ganglion neurons | Nicotine (0.08 mmol/L) | 0.0012 mmol/L | [1] |
Note: Lower IC50 values indicate higher potency. The data for mecamylamine, a structurally related ganglionic blocker, is provided to offer a general potency range for this drug class. Direct comparative studies providing IC50 or pA2 values for this compound alongside hexamethonium were not identified in the conducted search.
Mechanism of Action: Signaling Pathway
This compound and hexamethonium exert their effects by blocking the action of acetylcholine (ACh) at nicotinic receptors in autonomic ganglia. This blockade prevents the depolarization of the postganglionic neuron, thereby inhibiting the propagation of the nerve impulse to the target organ.
Experimental Protocols
The ganglionic blocking potency of this compound and hexamethonium has been traditionally assessed using various in vivo and in vitro experimental models. Below are detailed methodologies for two key experiments.
Cat Nictitating Membrane Preparation (In Vivo)
This classical preparation is used to assess ganglionic transmission in the sympathetic nervous system.
Objective: To measure the inhibition of nerve stimulation-induced contraction of the nictitating membrane by ganglionic blocking agents.
Methodology:
-
Animal Preparation: Cats are anesthetized, and the superior cervical ganglion is surgically exposed.
-
Stimulation: The preganglionic sympathetic nerve trunk is isolated and placed on electrodes for electrical stimulation.
-
Recording: The contraction of the nictitating membrane is recorded isometrically using a force transducer.
-
Drug Administration: The ganglionic blocking agent (this compound or hexamethonium) is administered intravenously.
-
Data Analysis: The magnitude of the contraction of the nictitating membrane in response to preganglionic nerve stimulation is measured before and after the administration of the blocking agent. A dose-response curve is constructed to determine the dose required to produce a 50% inhibition of the response (ED50). The relative potency of the two compounds can be compared based on their ED50 values.
Isolated Guinea Pig Ileum Preparation (In Vitro)
This preparation is a classic model for studying the effects of drugs on parasympathetic ganglia and smooth muscle.
Objective: To evaluate the antagonism of nicotine-induced contractions of the guinea pig ileum by this compound and hexamethonium.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Recording: The longitudinal muscle contractions are recorded isometrically or isotonically.
-
Agonist Stimulation: Cumulative concentration-response curves to a nicotinic agonist, such as nicotine, are obtained to establish a baseline response. Nicotine stimulates the nicotinic receptors on the postganglionic parasympathetic neurons within the myenteric plexus, causing the release of acetylcholine and subsequent smooth muscle contraction.
-
Antagonist Incubation: The tissue is incubated with a known concentration of the antagonist (this compound or hexamethonium) for a predetermined period.
-
Data Analysis: A second cumulative concentration-response curve to nicotine is obtained in the presence of the antagonist. The degree of rightward shift of the dose-response curve is used to quantify the antagonist's potency. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response, can be calculated to provide a quantitative measure of potency.
Conclusion
This compound and hexamethonium are established ganglionic blocking agents with a shared mechanism of action as nicotinic acetylcholine receptor antagonists. While direct and recent quantitative comparisons of their potency are scarce, historical data suggests they possess similar efficacy in vivo. The experimental protocols outlined in this guide provide robust and validated methods for the continued investigation and comparison of these and other ganglionic blocking compounds. Further research employing modern electrophysiological and receptor binding techniques would be invaluable in providing a more precise quantitative comparison of their potencies at specific nicotinic receptor subtypes.
References
Cross-Validating Pempidine's Effects: A Comparative Guide Using nAChR Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a framework for cross-validating the effects of the nicotinic acetylcholine receptor (nAChR) antagonist, Pempidine, using knockout mouse models. By comparing the known effects of this compound in wild-type animals with the established phenotypes of specific nAChR subunit knockout mice, this document outlines a clear experimental path to dissect the compound's mechanism of action and subtype selectivity.
This compound, a ganglionic blocker, has been historically used as a nicotinic antagonist.[1][2][3][4] While its general effects on the nicotinic cholinergic system are acknowledged, a detailed understanding of its interaction with specific nAChR subtypes is less defined. The use of knockout mice, in which specific nAChR subunits are genetically deleted, offers a powerful tool for elucidating the precise targets of this compound and validating its pharmacological profile.[5]
Data Presentation: A Comparative Analysis
The following tables summarize the known effects of this compound in wild-type animals and the reported phenotypes of various nAChR knockout mice in response to nicotinic agonists. This comparative data provides a basis for predicting the outcomes of this compound administration in these knockout models.
Table 1: Effects of this compound on Nicotine-Induced Behaviors in Wild-Type Mice
| Behavioral Assay | Nicotine Effect in Wild-Type | This compound's Effect on Nicotine Response in Wild-Type | Reference |
| Spontaneous Activity | Depression of activity | Dose-dependent increase in the ED50 of nicotine | |
| Antinociception | Produces antinociceptive effects | Decreases the maximum effect of nicotine, suggesting noncompetitive antagonism | |
| Striatal Dopamine Metabolism | Increases DOPAC content, decreases 3-MT and HVA content | Antagonizes the nicotine-induced increase in DOPAC at high doses |
Table 2: Predicted Effects of this compound in nAChR Knockout Mice
| nAChR Knockout Subunit | Key Phenotype in Response to Nicotinic Agonists | Predicted Effect of this compound | Rationale for Cross-Validation |
| β2 | Abolished nicotine-induced increase in the firing rate of mesencephalic dopaminergic neurons. | This compound's antagonism of nicotine-induced changes in striatal dopamine metabolism would be significantly attenuated or absent. | To confirm if the β2 subunit is essential for the central effects of this compound on the dopaminergic system. |
| α4 | Reduced high-affinity nicotine binding in the thalamus, cortex, and caudate putamen; altered anxiety-like behavior. | The potency of this compound in antagonizing nicotine-induced behavioral changes (e.g., anxiolysis) may be reduced. | To determine the role of α4-containing nAChRs in mediating the behavioral effects antagonized by this compound. |
| α7 | Lack of hippocampal fast nicotinic currents; impaired procedural learning. | This compound's effects on cognitive tasks sensitive to α7 modulation would be absent, helping to delineate its impact on this subtype. | To investigate whether this compound has any significant activity at the α7 nAChR subtype. |
| α3/β4 | Essential for ganglionic transmission. β4 knockout mice show altered anxiety-related responses. | The ganglionic blocking effects of this compound (e.g., hypotension) would be absent in α3 or β4 knockout mice. | To confirm that this compound's classical ganglionic blocking effects are mediated through α3β4-containing nAChRs. |
Experimental Protocols
To cross-validate the effects of this compound, a series of in vivo experiments utilizing nAChR knockout mice are proposed.
Antagonism of Nicotine-Induced Hypolocomotion
-
Objective: To determine if the antagonism of nicotine-induced depression of spontaneous activity by this compound is dependent on specific nAChR subunits.
-
Animals: Wild-type, β2 subunit knockout, and α4 subunit knockout mice.
-
Procedure:
-
Habituate mice to an open-field arena for 30 minutes.
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer nicotine (or saline) via subcutaneous (s.c.) injection.
-
Immediately place the mouse back into the open-field arena and record locomotor activity for 60 minutes using an automated tracking system.
-
-
Data Analysis: Compare the dose-response curve of nicotine's effect on locomotor activity in the presence and absence of this compound across the different genotypes.
Assessment of Striatal Dopamine Metabolism
-
Objective: To investigate the nAChR subtypes involved in this compound's modulation of nicotine's effects on the dopaminergic system.
-
Animals: Wild-type and β2 subunit knockout mice.
-
Procedure:
-
Administer this compound (or vehicle) i.p.
-
30 minutes later, administer a single dose of nicotine (or saline) s.c.
-
Euthanize mice 30 minutes after nicotine administration.
-
Rapidly dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC, HVA, 3-MT) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: Compare the levels of dopamine metabolites between treatment groups and genotypes.
Evaluation of Anxiolytic-like Effects
-
Objective: To determine if this compound's potential effects on anxiety-like behavior are mediated through β4-containing nAChRs.
-
Animals: Wild-type and β4 subunit knockout mice.
-
Procedure:
-
Administer this compound (or vehicle) i.p.
-
30 minutes later, place the mice on an elevated plus-maze for a 5-minute test session.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: Analyze the percentage of time spent in the open arms and the number of open-arm entries as measures of anxiety-like behavior.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to this research.
Caption: nAChR signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for cross-validating this compound's effects.
References
- 1. "Evaluation of the Antagonism of Nicotine by Mecamylamine and this compound" by Thomas Jeffrey Martin [scholarscompass.vcu.edu]
- 2. Discriminative stimulus effects of mecamylamine and nicotine in rhesus monkeys: central and peripheral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the nicotine-induced changes of the striatal dopamine metabolism in mice by mecamylamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of Pempidine and its Ethyl Homologue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological properties of pempidine and its N-ethyl homologue. Both compounds are potent ganglionic blocking agents, and this document summarizes their key pharmacological actions, supported by experimental data. Detailed methodologies for the cited experiments are provided to facilitate replication and further research.
Introduction
This compound, a tertiary amine, and its N-ethyl homologue are ganglionic blocking agents that were developed from the hypothesis that sterically hindered nitrogen atoms confer high activity.[1] Qualitatively, their pharmacological actions resemble those of mecamylamine, another well-known ganglionic blocker.[1] Both this compound and its ethyl homologue produce a slow onset, long-lasting blockade of sympathetic and parasympathetic ganglia.[1] This guide will delve into a quantitative comparison of their effects on various physiological systems.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and its ethyl homologue based on available experimental data.
Table 1: Comparative Potency on Ganglionic and Neuromuscular Transmission
| Parameter | This compound | Ethyl Homologue of this compound | Reference |
| Ganglion Blocking Activity (Cat Nictitating Membrane) | [1] | ||
| Onset of Action | Slow | Slow | [1] |
| Duration of Action | Protracted | Protracted | |
| Neuromuscular Blocking Activity (Rat Phrenic Nerve-Diaphragm) | |||
| Relative Potency vs. Ganglionic Blockade | ~1/100th | ~1/100th |
Table 2: Cardiovascular Effects
| Parameter | This compound | Ethyl Homologue of this compound | Reference |
| Isolated Rabbit Heart | |||
| Effect on Amplitude and Rate | Decrease | Decrease | |
| Effect on Coronary Flow | Reduction | Reduction | |
| Blood Pressure in Anesthetized Cats | |||
| Hypotensive Effect | Present | Present |
Table 3: Acute Toxicity
| Parameter (Method) | This compound | Ethyl Homologue of this compound | Reference |
| LD50 in Mice (mg/kg) | |||
| Oral | 413 | - | |
| Intraperitoneal | 125 | - | |
| Intravenous | 74 | - | |
| Other Toxic Effects | |||
| Tremor Induction | Present | Present | |
| Long-term Administration Effects | - | Damage to pituitary gland and testis |
Mechanism of Action: Ganglionic Blockade
Both this compound and its ethyl homologue act as antagonists at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. By blocking these receptors, they prevent the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems. This non-selective blockade of autonomic ganglia leads to a wide range of physiological effects. There is also tentative evidence suggesting a potential intracellular component to their mechanism of action.
Figure 1: Signaling pathway of ganglionic blockade by this compound and its ethyl homologue.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Assessment of Ganglionic Blocking Activity (Cat Nictitating Membrane Preparation)
This in vivo method is a classic preparation for studying ganglionic transmission and blockade.
Experimental Workflow:
References
A Comparative Guide to In Vitro Binding of Pempidine and Other Nicotinic Acetylcholine Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro binding assays used to confirm the interaction of Pempidine with its primary molecular target, the nicotinic acetylcholine receptor (nAChR). The performance of this compound is compared with other well-known nAChR antagonists, Mecamylamine and Hexamethonium, supported by available experimental data.
This compound, a ganglionic blocker, primarily exerts its pharmacological effects by antagonizing nicotinic acetylcholine receptors (nAChRs)[1][2]. These receptors, part of the ligand-gated ion channel superfamily, are crucial for fast synaptic transmission in the central and peripheral nervous systems. To characterize the binding of this compound and compare its profile with other classical nAChR antagonists like Mecamylamine and Hexamethonium, various in vitro binding assays are employed. This guide delves into the methodologies of these assays and presents a comparative analysis of the available binding affinity data for these compounds.
Comparative Analysis of Binding Affinities
The interaction of a ligand with its receptor is quantified by its binding affinity, commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity. The following table summarizes the available in vitro binding data for this compound, Mecamylamine, and Hexamethonium across various nAChR subtypes. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | nAChR Subtype | Test System | Radioligand | Binding Affinity | Reference |
| This compound | - | - | - | Data not available in searched literature | - |
| Mecamylamine | Human α3β4 | Xenopus oocytes | - | IC50: 640 nM | [3] |
| Human α4β2 | Xenopus oocytes | - | IC50: 2.5 µM | [3] | |
| Human α3β2 | Xenopus oocytes | - | IC50: 3.6 µM | [3] | |
| Human α7 | Xenopus oocytes | - | IC50: 6.9 µM | ||
| Rat whole brain membranes | [3H]-mecamylamine | Ki: 1.53 ± 0.33 µM | |||
| Sympathetic neurons | Nicotine-induced currents | IC50: 1.2 µM | |||
| Hexamethonium | Sympathetic neurons | Nicotine-induced currents | IC50: 9.5 µM | ||
| Rat α4β2 | - | Ki: 4.66 µM | |||
| Torpedo electric organ | - | Kd: 5.74 µM |
Experimental Protocols for In Vitro Binding Assays
Radioligand displacement assays are a cornerstone for characterizing the binding of unlabelled ligands, such as this compound, to their target receptors. Below is a detailed protocol for a typical radioligand binding assay for nAChRs.
Radioligand Displacement Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a specific radioligand from the nicotinic acetylcholine receptor.
2. Materials:
-
Receptor Source: Membranes prepared from cells expressing a specific nAChR subtype (e.g., HEK293 cells transfected with human α4β2 nAChR) or tissue homogenates rich in nAChRs (e.g., rat brain cortex).
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype of interest (e.g., [³H]-Epibatidine or [³H]-Cytisine for α4β2 nAChRs).
-
Test Compound: this compound, Mecamylamine, or Hexamethonium.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
3. Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Binding: Receptor membranes, radioligand, and a range of concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and allow for equilibration.
-
Measure the radioactivity on the filters using a scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow of a radioligand displacement assay.
Caption: Mechanisms of nAChR antagonism.
References
- 1. Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pempidine's Impact on Dopamine Metabolism: A Comparative Analysis of Reproducibility
A comprehensive guide for researchers and drug development professionals assessing the role of the nicotinic antagonist, pempidine, in modulating dopamine neurotransmission. This document provides a comparative analysis with other relevant compounds, detailed experimental protocols, and visual representations of the underlying neurobiological pathways and experimental designs.
Introduction
This compound, a nicotinic acetylcholine receptor (nAChR) antagonist, has been investigated for its influence on the central nervous system, including its potential to modulate dopamine metabolism. Understanding the reproducibility of this compound's effects is crucial for evaluating its therapeutic potential and for designing future preclinical and clinical studies. Nicotinic acetylcholine receptors are widely expressed on dopamine neurons and their terminals, playing a significant role in the regulation of dopamine release and turnover. By blocking these receptors, compounds like this compound can interfere with the normal physiological and nicotine-induced regulation of the dopaminergic system. This guide provides a comparative assessment of this compound's impact on dopamine metabolism, drawing on available experimental data and placing it in the context of other nAChR modulators and dopaminergic agents.
Comparative Analysis of this compound and Other Neuromodulatory Agents
To objectively evaluate the impact of this compound on dopamine metabolism, its effects are compared with those of the well-characterized nicotinic agonist, nicotine, and another nicotinic antagonist, mecamylamine. Additionally, data for compounds with direct actions on the dopamine system, such as the dopamine reuptake inhibitor cocaine and the D2 receptor antagonist haloperidol, are included for a broader context.
Quantitative Effects on Striatal Dopamine and Metabolites
The following table summarizes the effects of this compound and comparator compounds on the levels of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum of mice. The data for this compound and mecamylamine are derived from a key study by Haikala and Ahtee (1988), which investigated their ability to antagonize nicotine-induced changes in dopamine metabolism[1]. It is important to note that while the qualitative effects from the abstract of this pivotal study are reported, the specific quantitative data was not accessible for direct inclusion in this guide.
| Compound | Dopamine (DA) | DOPAC | HVA | Animal Model | Reference |
| This compound (20 mg/kg, i.p.) | No significant change reported | Antagonized nicotine-induced increase | No significant change reported | Mice | [1] |
| Nicotine (3 mg/kg, s.c., repeated dose) | No significant change | Increased | Decreased | Mice | [1] |
| Mecamylamine (10 mg/kg, i.p.) | No significant change reported | Antagonized nicotine-induced increase | Antagonized nicotine-induced decrease | Mice | [1] |
| Cocaine | Increased extracellular levels | Decreased | Decreased | Rodents | |
| Haloperidol | Increased turnover (metabolite levels) | Increased | Increased | Rodents |
Note: The effects of cocaine and haloperidol are well-established in the literature and are provided as a general reference. The specific quantitative changes can vary depending on the dose, route of administration, and experimental paradigm.
Experimental Protocols
To ensure the reproducibility of findings related to the impact of this compound and other compounds on dopamine metabolism, it is essential to follow standardized and detailed experimental protocols. Below are methodologies for key experiments commonly employed in this field of research.
In Vivo Microdialysis for Measurement of Extracellular Dopamine and Metabolites
Objective: To measure real-time changes in the extracellular concentrations of dopamine, DOPAC, and HVA in the striatum of freely moving animals following drug administration.
Methodology:
-
Animal Surgery: Adult male mice are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum. Animals are allowed to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Drug Administration: this compound, mecamylamine, nicotine, or a vehicle control is administered via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Dialysate collection continues for a predetermined period following drug administration.
-
Neurochemical Analysis: The concentrations of DA, DOPAC, and HVA in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: The post-drug concentrations are typically expressed as a percentage of the baseline levels.
Brain Tissue Homogenate Analysis for Total Dopamine and Metabolite Content
Objective: To determine the total tissue content of dopamine, DOPAC, and HVA in specific brain regions at a single time point after drug treatment.
Methodology:
-
Animal Treatment: Mice are administered this compound, comparator drugs, or vehicle.
-
Tissue Collection: At a specific time point after drug administration, animals are euthanized, and the brains are rapidly removed and dissected on ice to isolate the striatum.
-
Tissue Homogenization: The striatal tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the monoamines.
-
Centrifugation: The homogenates are centrifuged to pellet the precipitated proteins.
-
Neurochemical Analysis: The supernatant is collected and analyzed for DA, DOPAC, and HVA content using HPLC-ECD.
-
Data Normalization: The results are typically expressed as nanograms of analyte per milligram of tissue weight.
Visualizing the Pathways and Processes
To facilitate a clearer understanding of the mechanisms and experimental procedures involved, the following diagrams have been generated using the DOT language.
Caption: Dopamine Metabolism and this compound's Site of Action.
Caption: Experimental Workflow for In Vivo Microdialysis.
Conclusion
The available evidence suggests that this compound, as a nicotinic acetylcholine receptor antagonist, can influence dopamine metabolism, particularly by counteracting the effects of nicotinic stimulation. The study by Haikala and Ahtee (1988) provides foundational, albeit qualitative, support for this compound's ability to antagonize nicotine-induced increases in the dopamine metabolite DOPAC in the mouse striatum[1]. However, a critical gap in the literature is the lack of detailed, quantitative data on the dose-dependent effects of this compound alone on basal dopamine metabolism and in direct comparison with other nicotinic antagonists under various experimental conditions.
For a more thorough assessment of the reproducibility of this compound's impact, further research is warranted. Future studies should focus on generating comprehensive dose-response curves for this compound's effects on dopamine, DOPAC, and HVA levels in different brain regions. The application of modern neurochemical techniques, such as in vivo microdialysis with high temporal resolution and fast-scan cyclic voltammetry, would provide a more dynamic understanding of this compound's influence on dopamine release and uptake. Such data would be invaluable for the scientific and drug development communities in determining the potential of this compound and related compounds as modulators of the dopaminergic system.
References
Differentiating the Central and Peripheral Nervous System Effects of Pempidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central nervous system (CNS) and peripheral nervous system (PNS) effects of Pempidine, a ganglionic blocking agent. By examining its performance against other alternatives and presenting supporting experimental data, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Introduction to this compound
This compound, or 1,2,2,6,6-pentamethylpiperidine, is a nicotinic acetylcholine receptor (nAChR) antagonist that acts as a ganglionic blocker.[1] Historically used as an oral treatment for hypertension, its ability to cross the blood-brain barrier allows it to exert effects on both the central and peripheral nervous systems.[1][2] Understanding the differentiation of these effects is crucial for its therapeutic application and for the development of new drugs targeting nicotinic receptors. This guide will compare the CNS and PNS effects of this compound, with a focus on quantitative data from experimental studies, and will also draw comparisons with Mecamylamine, another ganglionic blocker known to penetrate the CNS.[2]
Mechanism of Action
This compound functions by blocking nicotinic receptors at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3] In the CNS, it also antagonizes the effects of nicotine on various neuronal pathways. The nature of this antagonism appears to be complex, exhibiting both competitive and noncompetitive properties depending on the specific effect being measured.
Comparative Analysis of Central and Peripheral Effects
The following tables summarize the quantitative data on the effects of this compound and Mecamylamine on the central and peripheral nervous systems.
Central Nervous System Effects
| Drug | Parameter | Animal Model | Dosage | Observed Effect | Reference |
| This compound | Antagonism of Nicotine-Induced Hypoactivity | Mice | 3 mg/kg | Increased the ED50 of nicotine for depression of spontaneous activity by 4.7-fold. | |
| This compound | Striatal Dopamine Metabolism | Mice | 0.6 or 20 mg/kg, i.p. | Antagonized the nicotine-induced increase of DOPAC content at large doses. | |
| Mecamylamine | Antidepressant-like Effect (Forced Swim Test) | Mice | 1.0 mg/kg | Significantly decreased immobility time. | |
| Mecamylamine | Locomotor Activity | Mice | 2 and 5 mg/kg, i.p. | Dose-dependently decreased spontaneous locomotor activity. | |
| Mecamylamine | Striatal Dopamine Metabolism | Mice | 0.6 or 10 mg/kg, i.p. | Antagonized the nicotine-induced increase of DOPAC content at large doses. |
Peripheral Nervous System Effects
| Drug | Parameter | Animal Model | Dosage | Observed Effect | Reference |
| This compound | Blood Pressure | Anesthetized Cats | Intravenous injection | Causes hypotension. (Specific dose-response data with mmHg values are limited in the reviewed literature). | |
| This compound | Heart Rate | Anesthetized Cats | Intravenous injection | Data on specific heart rate changes are limited in the reviewed literature. | |
| Mecamylamine | Fecal Output and Urination | Mice | 2 and 5 mg/kg, i.p. | Decreased fecal output and urination, suggesting effects on autonomic activities. | |
| Mecamylamine | Blood Pressure | Hypertensive Humans | 30-90 mg/day | Historically used to treat hypertension. |
Experimental Protocols
Assessment of CNS Effects: Antagonism of Nicotine-Induced Hypoactivity
Objective: To determine the ability of a nicotinic antagonist to block the depressant effect of nicotine on spontaneous motor activity.
Animal Model: Male ICR mice.
Procedure:
-
Animals are acclimated to the testing environment, which consists of individual locomotor activity chambers equipped with photobeams to detect movement.
-
A baseline level of spontaneous activity is recorded for a set period (e.g., 30 minutes).
-
The antagonist (e.g., this compound at various doses) or vehicle is administered via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 15 minutes), nicotine or saline is administered subcutaneously (s.c.).
-
Locomotor activity is then recorded for a subsequent period (e.g., 30 minutes).
-
The dose-response curve for nicotine's depression of spontaneous activity is determined in the presence of different doses of the antagonist.
-
The ED50 of nicotine (the dose that produces 50% of the maximal depression of activity) is calculated in the absence and presence of the antagonist to quantify the degree of antagonism.
Assessment of PNS Effects: Measurement of Ganglionic Blockade (Superior Cervical Ganglion)
Objective: To evaluate the in vivo ganglionic blocking activity of a compound.
Animal Model: Anesthetized cats or rats.
Procedure:
-
The animal is anesthetized, and the superior cervical ganglion is surgically exposed.
-
The preganglionic nerve is isolated and stimulated with electrodes.
-
The resulting contraction of the nictitating membrane (in cats) or another physiological response (e.g., change in pupil diameter) is measured.
-
The compound to be tested (e.g., this compound) is administered intravenously.
-
The preganglionic nerve is stimulated again at various time points after drug administration.
-
The degree of inhibition of the postganglionic response is quantified to determine the ganglionic blocking potency and duration of action of the compound.
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts related to the action of this compound.
Caption: Mechanism of this compound's action in the CNS and PNS.
Caption: Workflow for assessing CNS effects of this compound.
Conclusion
This compound demonstrates distinct effects on both the central and peripheral nervous systems due to its ability to antagonize nicotinic acetylcholine receptors in both domains. Centrally, it can effectively counteract the effects of nicotine on locomotor activity and dopamine metabolism. Peripherally, its primary action is ganglionic blockade, leading to hypotension.
For drug development professionals, the key takeaway is the potential to modulate the therapeutic and adverse effects of nicotinic antagonists by altering their blood-brain barrier permeability. While this compound's dual action was initially leveraged for hypertension treatment, its central effects suggest potential applications in other neurological or psychiatric conditions where nicotinic systems are implicated. Further research is warranted to obtain more precise quantitative data on this compound's cardiovascular effects to enable a more complete comparison with newer, more selective agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
Unraveling the Enigma of Pempidine: An Experimental Deep Dive into its Non-Competitive Antagonism at Nicotinic Acetylcholine Receptors
For Immediate Release
A comprehensive analysis of experimental data provides a clearer understanding of pempidine's non-competitive antagonism at nicotinic acetylcholine receptors (nAChRs), offering a comparative perspective against other notable non-competitive antagonists. This guide synthesizes key findings, presents quantitative data in a structured format, and details experimental methodologies to support researchers, scientists, and drug development professionals in the field of cholinergic pharmacology.
This compound, a ganglionic blocker historically used in the management of hypertension, exerts its effects through the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs). Unlike competitive antagonists that vie for the same binding site as the endogenous ligand acetylcholine, non-competitive antagonists bind to a distinct allosteric site on the receptor, thereby preventing or reducing its activation. Experimental evidence suggests that this compound's mode of action is complex, exhibiting characteristics of both competitive and non-competitive inhibition depending on the dosage and the specific physiological effect being measured.[1]
This guide delves into the experimental validation of this compound's non-competitive antagonism, presenting a comparative analysis with other well-characterized non-competitive nAChR antagonists such as mecamylamine, ketamine, and phencyclidine.
Comparative Analysis of Non-Competitive Antagonists
The inhibitory potency of this compound and its counterparts has been quantified in various experimental settings. The following tables summarize key quantitative data from radioligand binding assays and behavioral studies, providing a basis for comparing their efficacy.
| Compound | Radioligand | Preparation | K_i_ (nM) | Reference |
| This compound | [³H]4-benzylthis compound | Calf brain membranes | 1-2 orders of magnitude greater than arylpempidines | [2] |
| Mecamylamine | [³H]4-benzylthis compound | Calf brain membranes | 1-2 orders of magnitude greater than arylpempidines | [2] |
| 4-m-chlorobenzylidenethis compound | [³H]4-benzylthis compound | Calf brain membranes | 1.4 | [2] |
| 4-benzylidenethis compound | [³H]4-benzylthis compound | Calf brain membranes | 5.0 | [2] |
Table 1: Comparative Binding Affinities (K_i_) of this compound and Other Non-Competitive Antagonists at a Putative Allosteric Site on nAChRs.
| Compound | Assay | Species | ED_50_ (mg/kg) | Effect | Reference |
| This compound | Drug Discrimination | Rhesus Monkeys | 0.52 | Mecamylamine-like discriminative stimulus effects | |
| Mecamylamine | Drug Discrimination | Rhesus Monkeys | 5.6 (Training Dose) | Discriminative stimulus | |
| Pentolinium | Drug Discrimination | Rhesus Monkeys | More potent than this compound | Mecamylamine-like discriminative stimulus effects | |
| Chlorisondamine | Drug Discrimination | Rhesus Monkeys | Less potent than this compound | Mecamylamine-like discriminative stimulus effects | |
| MK-801 | Drug Discrimination | Rhesus Monkeys | More potent than Mecamylamine | Mecamylamine-like discriminative stimulus effects | |
| Phencyclidine (PCP) | Drug Discrimination | Rhesus Monkeys | More potent than Mecamylamine | Mecamylamine-like discriminative stimulus effects | |
| Ketamine | Drug Discrimination | Rhesus Monkeys | Less potent than Mecamylamine | Mecamylamine-like discriminative stimulus effects |
Table 2: Comparative in vivo Potency of this compound and Other nAChR Antagonists.
Experimental Methodologies
The validation of this compound's non-competitive antagonism relies on a variety of sophisticated experimental techniques. The two primary methods employed are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
Radioligand binding assays are instrumental in determining the affinity of a drug for its receptor. In the context of non-competitive antagonism, these assays often utilize a radiolabeled ligand that binds to the allosteric site or the ion channel of the nAChR.
Detailed Protocol for [³H]4-benzylthis compound Binding Assay:
-
Preparation of Membranes: Calf brain membranes are prepared and used as the source of nAChRs.
-
Radioligand: [³H]4-benzylthis compound is used as the radioligand to probe the putative channel site.
-
Incubation: The membranes are incubated with various concentrations of the unlabeled antagonist (e.g., this compound, mecamylamine) and a fixed concentration of the radioligand.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using Scatchard analysis to determine the dissociation constant (K_d_) and the maximum number of binding sites (B_max_). Competition binding data is used to calculate the inhibitory constant (K_i_) for the unlabeled drugs.
Electrophysiology
Patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through nAChR channels and assess the effect of antagonists.
General Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines) are used.
-
Recording Setup: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the whole cell.
-
Agonist Application: An nAChR agonist (e.g., acetylcholine or nicotine) is applied to the cell to elicit an inward current.
-
Antagonist Application: The non-competitive antagonist is co-applied with the agonist or pre-applied to the cell.
-
Data Acquisition and Analysis: The changes in the agonist-induced current in the presence of the antagonist are recorded and analyzed to determine the half-maximal inhibitory concentration (IC_50_) and to characterize the nature of the block (e.g., voltage-dependency).
Visualizing the Mechanisms
To better understand the complex interactions and workflows, the following diagrams have been generated using the DOT language.
References
Comparative pharmacology of Pempidine across different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacology of pempidine, a nicotinic acetylcholine receptor antagonist, across various animal species. The information is compiled from historical and available literature to aid in research and drug development.
Pharmacokinetic Profile
This compound, a ganglion-blocking agent, exhibits distinct pharmacokinetic properties across different animal species. The following tables summarize key available data.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Mouse | Cat | Guinea Pig |
| Route of Administration | Oral | Oral, IV, IP | Oral (duodenal), IV | - |
| Time to Maximum Plasma Concentration (Tmax) | 30 minutes (Oral)[1][2] | - | Rapid onset of hypotension (duodenal)[3] | - |
| Absorption | Rapidly absorbed orally[1][2] | Well absorbed orally | Well absorbed from the gastrointestinal tract | - |
| Distribution | Widely distributed, including the cerebrospinal fluid. Highest concentrations in the kidney, spleen, and liver. | - | - | - |
| Plasma Protein Binding | Very limited | - | - | - |
| Metabolism | Little evidence of metabolism | - | - | - |
| Excretion | Rapidly excreted in urine within 24 hours | - | - | - |
Note: '-' indicates data not available in the reviewed literature.
Table 2: Acute Toxicity (LD50) of this compound in Mice
| Route of Administration | LD50 (mg/kg) |
| Oral | 413 |
| Intravenous (IV) | 74 |
| Intraperitoneal (IP) | 125 |
Pharmacodynamic Effects
This compound's primary pharmacodynamic effect is the blockade of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.
Table 3: Comparative Pharmacodynamic Effects of this compound
| Species | Effect | Experimental Model | Observations |
| Cat | Ganglion Blockade | Preganglionically stimulated nictitating membrane | Potency similar to hexamethonium when administered intravenously. |
| Cat | Cardiovascular Effects | Anesthetized cats | Hypotension upon duodenal or intravenous administration. |
| Guinea Pig | Nicotinic Antagonism | Isolated ileum | Inhibition of nicotine-induced contractions. |
| Mouse | Mydriasis | - | Rapid development of mydriasis after oral administration. |
| Cat | Neuromuscular Blockade | - | Curare-like paralysis at large intravenous doses. |
| Dogs and Cats | Central Vasomotor Effects | Anesthetized and spinal animals | In doses insufficient to cause ganglionic blockade, this compound showed a stimulant action on spinal and supraspinal vasomotor centers. |
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
This compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors located in autonomic ganglia. This blockade prevents the binding of acetylcholine released from preganglionic neurons, thereby inhibiting the depolarization of postganglionic neurons and the subsequent propagation of nerve impulses to target organs.
Caption: Mechanism of this compound's antagonism at the nicotinic acetylcholine receptor.
Experimental Protocols
Cat Superior Cervical Ganglion-Nictitating Membrane Preparation
This in vivo model is a classic preparation for studying ganglionic transmission and blockade.
Caption: Experimental workflow for the cat nictitating membrane preparation.
Isolated Guinea Pig Ileum Preparation
This in vitro method is used to assess the antagonism of nicotinic receptor agonists.
Caption: Workflow for the isolated guinea pig ileum experiment.
Species-Specific Considerations in Nicotinic Acetylcholine Receptor Pharmacology
The effects of this compound and other nicotinic antagonists can vary between species due to differences in the subunit composition of nAChRs. Vertebrates express a variety of nAChR subunits (α1–α10, β1–β4, γ, δ, and ε) that assemble into diverse receptor subtypes with distinct pharmacological properties. For instance, the α2 subunit is more widely expressed in the primate brain compared to the rodent brain. An α8 subunit is present in avian species but not in mammals. These structural variations can lead to differences in drug affinity and efficacy, underscoring the importance of species-specific evaluation in drug development. The precise binding profile of this compound to these various nAChR subtypes across different species has not been extensively characterized in the available literature.
Conclusion
The available data, primarily from studies conducted in the mid-20th century, indicate that this compound is an orally effective, long-acting ganglion-blocking agent. Its pharmacokinetic and pharmacodynamic properties have been characterized to some extent in rats, mice, and cats. However, a comprehensive comparative pharmacological profile across a wider range of species is lacking in modern literature. Future research could focus on elucidating the species-specific pharmacokinetic parameters in more detail and investigating the binding affinities of this compound for various nAChR subtypes to better understand its differential effects across species. This would be invaluable for both veterinary medicine and for the use of this compound as a pharmacological tool in neuroscience research.
References
- 1. Absorption, metabolism and elimination of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism and elimination of this compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pempidine
For researchers and scientists engaged in drug development and other laboratory work, the responsible management of chemical waste is paramount. Pempidine, also known as 1,2,2,6,6-Pentamethylpiperidine, is a flammable and toxic compound that requires specific handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is essential for maintaining a safe and compliant research setting.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe management. This compound presents multiple risks that must be addressed during the disposal process.[1][2]
| Hazard Classification | Description | GHS Hazard Code |
| Flammable Liquid | This compound is a flammable liquid and vapor.[1][2] | H226 |
| Acute Toxicity (Oral) | The substance is toxic if swallowed.[1] | H301 |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Step-by-Step Disposal Protocol for this compound
The following procedures are designed to provide a clear, step-by-step guide for the safe disposal of this compound and this compound-contaminated materials. This protocol is based on general guidelines for hazardous chemical waste management.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate filter for organic vapors is recommended, especially in poorly ventilated areas.
-
Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes.
Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled hazardous waste container.
-
This container should be a sturdy, leak-proof pail lined with a clear plastic bag.
-
-
Liquid Waste:
-
Collect liquid this compound waste, including unused solutions and rinsates, in a separate, compatible hazardous waste container.
-
The original manufacturer's container, if in good condition, is a suitable option for disposal.
-
If using a different container, ensure it is made of a material that will not react with this compound and has a secure, screw-on cap.
-
Do not mix this compound waste with other incompatible chemical waste streams, such as acids or oxidizing agents.
-
Container Management and Labeling
Properly managing and labeling waste containers is a key component of safe disposal.
-
Container Condition: All waste containers must be in good condition, free from leaks or rust.
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste" or "1,2,2,6,6-Pentamethylpiperidine Waste."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when waste was first added to the container.
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste. This is to prevent the release of flammable and toxic vapors.
Storage of this compound Waste
Designate a specific area for the storage of hazardous waste pending collection.
-
Location: Store this compound waste in a well-ventilated, cool, and dry area, away from sources of ignition such as heat, sparks, or open flames.
-
Secondary Containment: Place waste containers in a secondary containment tray or bin to capture any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the largest container.
-
Segregation: Store this compound waste separately from incompatible materials like strong acids and oxidizing agents.
Disposal and Waste Pickup
This compound waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Scheduling Pickup: Do not dispose of this compound down the drain or in regular trash. Contact your EH&S office to schedule a hazardous waste pickup.
-
Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash, with the label defaced.
-
Spill Management
In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial absorbent pads.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final pickup.
References
Navigating the Safe Handling of Pempidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Pempidine, a nicotinic antagonist. The following procedural guidance is designed to build confidence and trust by offering value beyond the product itself, establishing this as a preferred source for laboratory safety and chemical handling information.
Understanding the Hazards of this compound
This compound (1,2,2,6,6-Pentamethylpiperidine) is a flammable liquid and is toxic if swallowed. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Due to its hazardous nature, all handling procedures must be conducted with strict adherence to safety protocols to minimize exposure risks.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁N | [1] |
| Molecular Weight | 155.28 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 187-188 °C | |
| Density | 0.858 g/mL at 25 °C | |
| Flash Point | 55 °C (131 °F) - closed cup | |
| pKa | 11.25 | |
| LD₅₀ (oral, mouse) | 413 mg/kg (for HCl salt) | |
| LD₅₀ (intravenous, mouse) | 74 mg/kg (for HCl salt) | |
| LD₅₀ (intraperitoneal, mouse) | 125 mg/kg (for HCl salt) |
Hazard Classifications
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | 3 | 🔥 | Warning | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | 3 | 💀 | Danger | H301: Toxic if swallowed |
| Skin corrosion/irritation | 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | ❗ | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | ❗ | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. |
| Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and long pants. | To protect skin from splashes and fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of vapors, especially when handling outside of a fume hood or in case of a spill. |
Operational Plan: From Preparation to Disposal
A clear and structured workflow is essential for the safe handling of this compound. The following diagram outlines the key stages of the operational plan.
Experimental Protocol: Preparation of a this compound Working Solution
This protocol provides a general guideline for the preparation of a this compound solution for in vivo studies. All procedures should be performed in a certified chemical fume hood.
Materials:
-
This compound
-
Sterile saline
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile vials
-
Calibrated pipettes and sterile, disposable tips
Procedure:
-
Prepare Stock Solution:
-
In a designated chemical fume hood, carefully weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve 15.53 mg of this compound in 10 mL of DMSO.
-
-
Prepare Working Solution:
-
Further dilute the stock solution with sterile saline to achieve the desired final concentration for your experiment.
-
For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock in DMSO, you would perform a 1:10 dilution in sterile saline.
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Storage:
-
Store the prepared solution in a clearly labeled, sealed vial. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.
Waste Segregation and Collection
-
Liquid Waste: Collect all waste solutions containing this compound in a designated, labeled, and sealed hazardous waste container. The container must be compatible with organic solvents and amines.
-
Solid Waste: All materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled hazardous waste bag.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[2] The rinsed container should be defaced and disposed of according to institutional guidelines.
Decontamination and Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For Small Spills (inside a fume hood):
-
Alert others: Inform personnel in the immediate area.
-
Containment: Use a spill kit with absorbent pads to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization (with caution): While a specific neutralizer for this compound is not established, for piperidine-like compounds, a weak acid solution can be used to neutralize the basic amine. However, this should only be performed by trained personnel, as the reaction can be exothermic.
-
Cleanup: Wearing appropriate PPE, clean the area with a detergent solution and water.
-
Disposal: Collect all contaminated materials in a hazardous waste container.
For Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without professional assistance.
Occupational Exposure Limits
Currently, there are no established specific Occupational Exposure Limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH for this compound. In the absence of a defined OEL, a conservative approach of minimizing all potential exposures (inhalation, dermal, and ingestion) to the lowest achievable levels is strongly recommended. All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
